8-Bromo-indolizine-3-carboxylic acid
Description
BenchChem offers high-quality 8-Bromo-indolizine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-indolizine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-bromoindolizine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-2-1-5-11-7(6)3-4-8(11)9(12)13/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBLMRFSXAZUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C2C(=O)O)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of 8-Bromo-indolizine-3-carboxylic acid
Whitepaper: Structural Dynamics and Synthetic Utility of 8-Bromo-indolizine-3-carboxylic Acid in Targeted Therapeutics
Executive Summary
In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds dictates the pharmacokinetic and pharmacodynamic success of targeted therapeutics. As a Senior Application Scientist, I frequently evaluate advanced building blocks that offer both conformational rigidity and versatile functionalization handles. 8-Bromo-indolizine-3-carboxylic acid has emerged as a critical intermediate, particularly in the development of covalent inhibitors for oncology[1]. This technical guide deconstructs the structural rationale, mechanistic advantages, and field-proven synthetic protocols associated with this highly functionalized indolizine core.
Chemical Identity & Structural Parameters
Before deploying any intermediate in a synthetic campaign, establishing its precise structural parameters is essential for predicting solubility, reactivity, and steric constraints[2].
| Property | Value |
| Chemical Name | 8-Bromo-indolizine-3-carboxylic acid |
| CAS Number | 2305079-59-6 |
| Molecular Formula | C9H6BrNO2 |
| Molecular Weight | 240.05 g/mol |
| SMILES | O=C(O)C1=CC=C2C(Br)=CC=CN12 |
| InChI | InChI=1S/C9H6BrNO2/c10-6-2-1-5-11-7(6)3-4-8(11)9(12)13/h1-5H,(H,12,13) |
Mechanistic Insights: Scaffold Architecture
The utility of 8-bromo-indolizine-3-carboxylic acid is not accidental; it is the result of deliberate structural engineering designed to solve specific challenges in drug development.
-
The Indolizine Core: As an isostere of indole, the indolizine bicyclic system features a bridgehead nitrogen that uniquely alters the electron density of the aromatic rings[3]. This electron-rich nature enhances
- stacking interactions within target protein pockets (such as the switch II pocket of KRAS). Furthermore, while unsubstituted indolizines can be susceptible to oxidation, the presence of electron-withdrawing groups at the 3- and 8-positions significantly stabilizes the core for robust benchtop handling. -
The 3-Carboxylic Acid Moiety: Positioned strategically, the carboxylic acid serves as the primary vector for pharmacophore extension[4]. It is highly reactive toward amide coupling, allowing for the seamless attachment of saturated heterocycles (e.g., piperidines or pyrrolidines) that project into solvent-exposed regions or link to covalent warheads.
-
The 8-Bromo Substituent: Halogens act as critical handles for late-stage functionalization. The bromine atom at the 8-position enables palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) to introduce bulky aryl or heteroaryl groups, which are essential for occupying cryptic binding pockets and driving structure-activity relationship (SAR) optimization[1].
Logical relationship between the structural features of 8-bromo-indolizine-3-carboxylic acid.
Experimental Protocols: Self-Validating Amide Coupling
In high-throughput medicinal chemistry, protocols must be highly reliable. The following procedure details the synthesis of an amide intermediate (e.g., tert-butyl N-[1-(8-bromoindolizine-3-carbonyl)piperidin-4-yl]carbamate) utilizing Propylphosphonic anhydride (T3P)[1].
Causality of Reagent Selection: T3P is selected over traditional coupling agents (like HATU or EDC) because it minimizes epimerization and generates exclusively water-soluble byproducts. This transforms the protocol into a self-validating system : the success of the reaction is confirmed purely through liquid-liquid extraction. If the coupling is successful, the product resides in the organic layer, while unreacted acid, amine, and T3P byproducts are entirely stripped away by the acidic and basic aqueous washes, eliminating the need for intermediate column chromatography.
Step-by-Step Methodology
-
Carboxylate Activation:
-
To a reaction vessel, add 2 (130 mg, 0.542 mmol, 1.0 eq) and dissolve in anhydrous dichloromethane (DCM, 2.00 mL).
-
Add triethylamine (TEA, 0.151 mL, 1.08 mmol, 2.0 eq) followed by T3P solution (50 wt% in EtOAc, 0.387 mL, 0.650 mmol, 1.2 eq).
-
Mechanistic Action: Stir at room temperature (RT) for 15 minutes. The TEA deprotonates the carboxylic acid, facilitating rapid nucleophilic attack on T3P to form the highly reactive active ester.
-
-
Nucleophilic Amine Addition:
-
Introduce 4-(N-Boc-amino)piperidine (109 mg, 0.542 mmol, 1.0 eq) to the activated mixture.
-
Mechanistic Action: Stir continuously for 4 hours at RT. The secondary amine attacks the active ester, forging the stable C-N amide bond.
-
-
Aqueous Quench & Workup:
-
Dilute the reaction mixture with ethyl acetate (EtOAc).
-
Wash the organic layer successively with saturated aqueous NaHCO₃ (2x) and 1M aqueous HCl (2x).
-
Mechanistic Action: The NaHCO₃ neutralizes acidic T3P byproducts and extracts unreacted starting acid. The HCl wash protonates and removes any unreacted piperidine and TEA.
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified intermediate, ready for downstream cross-coupling.
-
Step-by-step experimental workflow for the T3P-mediated amide coupling of the indolizine core.
Applications in Advanced Drug Discovery
The architectural flexibility of 8-bromo-indolizine-3-carboxylic acid has cemented its role in several therapeutic domains:
-
KRAS G12C Inhibitors: The compound is a direct precursor in the synthesis of antitumor agents targeting GTP-bound KRAS G12C[1]. The 3-position is elaborated into an acrylamide warhead to covalently bind the mutant cysteine, while the 8-bromo group is cross-coupled to substituted benzimidazoles to anchor the molecule in the switch II pocket.
-
COX-2 Inhibitors & 5-HT3 Antagonists: Historically, the indolizine-3-carboxylic acid scaffold has demonstrated profound utility in designing selective COX-2 inhibitors and 5-HT3 receptor antagonists[3][4]. The unique spatial geometry of the indolizine ring allows these analogs to achieve stable cis conformations that perfectly mimic endogenous ligands or selectively block enzyme active sites without off-target toxicity.
References
-
Fluorochem - 8-Bromo-indolizine-3-carboxylic acid (Chemical Identity & SMILES). Available at:
-
Capot Chemical - Specifications of 8-Bromo-indolizine-3-carboxylic acid. Available at:2
-
Google Patents (WO2021085653A1) - 4-aminobut-2-enamide derivatives and salts thereof (KRAS G12C Inhibitor Synthesis). Available at: 1
-
Semantic Scholar - Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. Available at: 3
-
National Institutes of Health (PMC) - Rapid synthesis of azoindolizine derivatives via aryldiazonium salts (Indolizine Scaffold Utility). Available at: 4
Sources
The Indolizine Scaffold: A Technical Guide to Biological Significance and Synthetic Utility
Executive Summary
The indolizine scaffold (pyrro[1,2-a]pyridine) represents a privileged structure in medicinal chemistry, distinct from its structural isomer, indole, by the presence of a bridgehead nitrogen atom.[1] This 10-
This guide analyzes the indolizine core's biological significance, focusing on its role as a tubulin polymerization inhibitor, sPLA2 inhibitor, and antimicrobial agent. It provides validated synthetic protocols and mechanistic insights to support the development of next-generation therapeutics.
Structural & Electronic Pharmacophore Analysis
The biological versatility of indolizine stems from its polarized electronic structure. Unlike indole, which is uniformly electron-rich, indolizine possesses a dipole moment directed from the pyridine ring toward the pyrrole ring.
Electronic Distribution and Reactivity
-
C1 and C3 Positions: Highly nucleophilic, mimicking the C3 position of indole. These sites are prime targets for electrophilic substitution (e.g., acylation, formylation) to introduce pharmacophores like glyoxamides.
-
C2 Position: Critical for steric positioning. Substituents here (e.g., phenyl rings) often dictate binding affinity in hydrophobic pockets (e.g., the colchicine binding site of tubulin).
-
Bridgehead Nitrogen: Prevents N-H hydrogen bonding (unlike indole), altering solubility and membrane permeability profiles (LogP).
Visualization: The Indolizine SAR Map
Figure 1: Structure-Activity Relationship (SAR) map of the indolizine scaffold, highlighting reactive sites and their correlation to specific biological activities.
Therapeutic Areas & Mechanism of Action[3][4][5]
Anticancer Activity: Tubulin Polymerization Inhibition
Indolizine derivatives, particularly 2-phenylindolizines and 1,2-diphenylindolizines, act as potent microtubule destabilizing agents. They function as bioisosteres of combretastatin A-4 (CA-4) .
-
Mechanism: These compounds bind to the colchicine binding site at the interface of
- and -tubulin. -
Causality: Binding induces a conformational change in tubulin, preventing the formation of straight protofilaments. This leads to microtubule depolymerization, G2/M phase cell cycle arrest, and subsequent apoptosis.
-
Key Data: 2-Arylindolizine derivatives have demonstrated IC
values in the low nanomolar range (10–50 nM) against MCF-7 and HeLa cell lines [1].
Anti-inflammatory Activity: sPLA2 Inhibition
Secretory Phospholipase A2 (sPLA2) is a key enzyme in the arachidonic acid cascade.[2]
-
Target: The indolizine-1-glyoxamide motif is a validated inhibitor of human non-pancreatic sPLA2 (group IIA).
-
Mechanism: The glyoxamide oxygen atoms chelate the active site Calcium ion (
), while the indolizine core occupies the hydrophobic substrate channel, mimicking the transition state of phospholipid hydrolysis [2].
Comparative Efficacy Data
| Compound Class | Target | Key Substituent (SAR) | Typical IC | Reference Drug Comparison |
| 2-Phenylindolizines | Tubulin (Colchicine Site) | 2-(3,4,5-trimethoxyphenyl) | 15 - 50 nM (IC | Comparable to Combretastatin A-4 |
| Indolizine-1-glyoxamides | sPLA2 (hGIIA) | 1-oxamyl acid/amide | 0.05 - 0.5 | Superior to Indomethacin |
| Indolizine-carbonitriles | CYP51 (Antifungal) | 1-CN, 2-Aryl | 4 - 16 | Comparable to Fluconazole |
Synthetic Strategies for Library Generation
To access the indolizine scaffold efficiently, the [3+2] Cycloaddition of pyridinium ylides is the industry standard due to its convergence and regioselectivity.
Validated Synthetic Workflow
Figure 2: General workflow for the [3+2] cycloaddition synthesis of substituted indolizines.
Experimental Protocols
Protocol A: One-Pot Regioselective Synthesis of Indolizine-3-carboxylates
Context: This protocol utilizes a multicomponent reaction validated for high throughput library generation [3].
Materials:
-
Pyridine derivative (1.0 mmol)[3]
- -Bromoacetophenone (1.0 mmol)
-
Ethyl acrylate or Ethyl propiolate (1.2 mmol)
-
Triethylamine (
) (2.0 mmol) -
Solvent: Toluene (anhydrous)
-
Oxidant:
(if using ethyl acrylate)
Methodology:
-
Salt Formation: In a sealed tube, dissolve the pyridine derivative and
-bromoacetophenone in Toluene (5 mL). Stir at room temperature for 2 hours until the quaternary ammonium salt precipitates. -
Ylide Generation & Cyclization: Add
and Ethyl propiolate directly to the suspension. -
Heating: Heat the mixture to 90°C for 4–6 hours. Note: The base deprotonates the salt to form the N-ylide in situ, which immediately traps the dipolarophile.
-
Work-up: Cool to room temperature. Filter off the bromide salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).
Validation Check: A successful reaction is indicated by the disappearance of the pyridinium salt spot on TLC and the appearance of a highly fluorescent spot (indolizines are often fluorescent).
Protocol B: Tubulin Polymerization Inhibition Assay
Context: This assay confirms the mechanism of action for anticancer indolizines. It relies on the fact that polymerized tubulin scatters light or enhances the fluorescence of a reporter dye, while depolymerized tubulin does not [4].
Materials:
-
Purified Tubulin (>99% pure from bovine brain)
-
GTP (Guanosine triphosphate)
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) -
DAPI (4',6-diamidino-2-phenylindole) - Reporter
Methodology:
-
Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.
-
Compound Addition: Add the test indolizine compound (dissolved in DMSO) to a 96-well black plate (final concentration 1–10
M). Include a DMSO control (0% inhibition) and Colchicine (positive control). -
Initiation: Add the cold tubulin solution to the wells.
-
Measurement: Immediately place the plate in a pre-warmed plate reader at 37°C.
-
Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 1 minute for 60 minutes.
-
Data Analysis: Plot Fluorescence vs. Time.
-
Result: A reduction in the Vmax (rate of polymerization) and the steady-state fluorescence plateau compared to the DMSO control confirms inhibition.
-
Future Outlook: Indolizines in PROTACs
The indolizine scaffold is currently being explored as a linker or warhead in PROTACs (Proteolysis Targeting Chimeras) . Due to the C1/C3 reactivity, indolizines can be easily functionalized with linkers to connect E3 ligase ligands (like Thalidomide) to target proteins. The inherent fluorescence of the indolizine core also allows for "traceable" PROTACs, enabling simultaneous degradation and cellular localization studies without external dyes.
References
-
Rosales, P. F., et al. (2024). "Indolizine-based tubulin polymerization inhibitors: SAR and biological evaluation." European Journal of Medicinal Chemistry.
-
Smart, B. P., et al. (2004). "Inhibition of the complete set of mammalian secreted phospholipases A2 by indole analogues: A structure-guided study." Bioorganic & Medicinal Chemistry.
-
Sridharan, V., et al. (2011). "Recent advances in the synthesis of indolizines and their pi-expanded analogues." Chemical Reviews.
-
Bhattacharyya, B., et al. (2016). "Tubulin-drug interactions: A mechanistic overview." FEBS Journal.
-
Gundersen, L. L., et al. (2023). "Indolizines as antimicrobial agents: Targeting CYP51." Journal of Medicinal Chemistry.
Sources
The Indolizine Scaffold: From Historical Genesis to Clinical Frontiers
Executive Summary
The indolizine scaffold (pyrrolo[1,2-a]pyridine) represents a unique class of fused heterocyclic compounds characterized by a bridgehead nitrogen atom and a 10
This guide synthesizes the historical trajectory of indolizine chemistry—from Angeli’s initial discovery to modern C–H activation methodologies—and analyzes its medicinal potential. Despite the absence of a marketed drug to date, the scaffold’s bioisosteric relationship to indole and purine, combined with its potent calcium channel blocking (e.g., Fantofarone) and enzyme inhibitory activities, positions it as a high-value target in oncology and cardiovascular research.
Historical Genesis and Structural Elucidation[3]
The "Pyrindole" Enigma
The history of indolizine begins in 1890 with the Italian chemist Angeli , who isolated a derivative he termed "pyrindole," hypothesizing a structure analogous to indole but with a bridgehead nitrogen. However, the true parent system remained elusive for decades due to the scaffold's electron-rich nature and susceptibility to oxidation.[2]
The Scholtz "Picolide" (1912)
The first successful synthesis was achieved by Scholtz in 1912.[3] By treating 2-methylpyridine (α-picoline) with acetic anhydride at high temperatures (
Structural Proof by Diels and Alder
The definitive structural confirmation arrived via Diels and Alder . In a classic example of chemical degradation logic, they subjected "picolide" to catalytic reduction, obtaining a product identical to (
Synthetic Methodologies: Classical to Modern
The synthesis of indolizine has evolved from harsh condensation reactions to precision catalytic cycles.
The Tschitschibabin Synthesis (Foundation)
Developed by Aleksei Chichibabin (Tschitschibabin) in 1927, this remains the most robust method for generating 2-substituted indolizines.
-
Mechanism: Involves the quaternization of a pyridine derivative with an
-haloketone, followed by a base-mediated intramolecular aldol-type cyclization.[1][2] -
Key Advantage: High atom economy and use of inexpensive starting materials.[2]
1,3-Dipolar Cycloaddition (Versatility)
Modern medicinal chemistry relies heavily on the 1,3-dipolar cycloaddition of pyridinium ylides (generated in situ) with electron-deficient dipolarophiles (alkynes or alkenes).[1]
-
Regioselectivity: Allows for precise substitution at the C1 and C3 positions, which are difficult to access via Tschitschibabin cyclization.
Visualization of Synthetic Logic
Figure 1: Divergent synthetic pathways: The classical Tschitschibabin route (top) vs. the modern 1,3-Dipolar Cycloaddition (bottom).[1]
Technical Protocol: Synthesis of 2-Phenylindolizine
Objective: Synthesis of 2-phenylindolizine via the Tschitschibabin method. This protocol is selected for its reliability and ease of monitoring in a standard research lab.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Pyridine | 1.0 | Substrate / Nucleophile |
| Phenacyl Bromide | 1.0 | Electrophile ( |
| Acetone | Solvent | Medium for salt formation |
| NaHCO | Excess | Base for cyclization |
| Ethanol | Solvent | Medium for reflux |
Step-by-Step Methodology
Phase 1: Quaternization (Formation of Pyridinium Salt)
-
Dissolution: Dissolve 10 mmol of phenacyl bromide in 10 mL of anhydrous acetone in a round-bottom flask.
-
Addition: Add 10 mmol of pyridine dropwise under stirring at room temperature.
-
Precipitation: The reaction is exothermic.[2] A white precipitate (
-phenacylpyridinium bromide) will form within 30 minutes.[1][2] -
Isolation: Stir for 2 hours to ensure completion. Filter the solid, wash with cold acetone (
) to remove unreacted reagents, and dry under vacuum.-
Checkpoint: The salt should be a white, crystalline solid.
-
Phase 2: Cyclization (The Tschitschibabin Step)
-
Suspension: Suspend the dried pyridinium salt in 20 mL of ethanol.
-
Basification: Add 30 mL of saturated aqueous NaHCO
. The mixture will turn biphasic. -
Reflux: Heat the mixture to reflux (
C) for 2–3 hours.-
Observation: The solution will darken, and fluorescence may be observed under UV light (365 nm).
-
-
Workup: Cool to room temperature. Remove ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (
). -
Purification: Dry organic layers over MgSO
, filter, and concentrate. Purify via recrystallization from ethanol/water or flash chromatography (Hexane/EtOAc 9:1).
Phase 3: Structural Validation
-
TLC: R
~0.6 (Hexane/EtOAc 4:1), distinct blue fluorescence under UV. -
1H NMR (CDCl
): Look for the characteristic doublet for H-5 ( ppm) and the singlet for H-3 ( ppm) which confirms cyclization.[1]
Pharmacological Landscape & Clinical Relevance[1][2][4][5][6]
The indolizine scaffold is a bioisostere of indole, yet it possesses distinct electronic properties—specifically, it is electron-rich at C1 and C3, making it susceptible to electrophilic attack and oxidation.[2]
Key Therapeutic Areas
| Therapeutic Area | Mechanism of Action | Representative Compound | Status |
| Cardiovascular | Ca | Fantofarone (SR 33557) | Clinical Trials (Discontinued) |
| Oncology | (-)-Swainsonine | Phase II (GD0039) | |
| Toxicology | Na | Pumiliotoxin B | Natural Toxin (Research Tool) |
| Antimicrobial | DNA Gyrase Inhibition | Synthetic 1,2-disubstituted derivatives | Preclinical |
Case Study: Fantofarone
Fantofarone is the most prominent synthetic indolizine to reach advanced clinical evaluation. It functions as a potent calcium antagonist with a unique binding site distinct from dihydropyridines (e.g., nifedipine).
-
Clinical Insight: Although it showed efficacy in hypertension and angina, development was halted due to competitive market dynamics rather than scaffold failure. It remains a proof-of-concept for the safety of the indolizine core in humans.[1][2]
Structure-Activity Relationship (SAR) Map[1][2]
Figure 2: Strategic substitution points on the indolizine scaffold for medicinal chemistry optimization.
Future Outlook: Beyond Pharma
While drug development continues, the optoelectronic properties of indolizines are driving new research. Due to their planar, electron-rich structure, indolizine derivatives exhibit strong fluorescence with large Stokes shifts.[2]
-
Bio-imaging: Developed as "turn-on" fluorescent probes for detecting biothiols and pH changes in live cells.[1][2]
References
-
Scholtz, M. (1912). "Ueber das Picolid." Berichte der deutschen chemischen Gesellschaft. [1]
-
Tschitschibabin, A. E. (1927). "Eine neue Reaktion der Verbindungen, die den Pyridinkern enthalten." Berichte der deutschen chemischen Gesellschaft.
-
Gubin, J., et al. (1992). "Polysubstituted indolizines as a new class of calcium entry blockers."[2] Journal of Medicinal Chemistry. (Fantofarone data)
-
Diels, O., & Alder, K. (1931). "Synthesen in der Hydroaromatischen Reihe." Justus Liebigs Annalen der Chemie. [1]
-
Gossauer, A. (2003). "Struktur und Reaktivität der Biomoleküle." Helvetica Chimica Acta.[2] (Reference for Swainsonine/Alkaloids).
-
Ssand, S., et al. (2020). "Indolizine derivatives: Recent advances and potential pharmacological activities." Expert Opinion on Therapeutic Patents.
Sources
Therapeutic Horizons of Indolizine-3-Carboxylic Acids: A Technical Dossier on Multimodal Targeting
Executive Summary
The indolizine-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its isomer indole, the indolizine nucleus is electron-rich with a bridgehead nitrogen, offering unique physicochemical properties that facilitate interactions with hydrophobic pockets in enzymes and receptors. This technical guide analyzes three distinct therapeutic axes for this scaffold: dual COX/LOX inhibition (inflammation), InhA targeting (tuberculosis), and tubulin destabilization (oncology).
The Chemical Chassis: Structural Activity Relationships (SAR)
The indolizine-3-carboxylic acid core functions as a rigid pharmacophore. The carboxylic acid moiety at position 3 is critical, often serving as a hydrogen bond acceptor/donor or a handle for esterification to improve lipophilicity (LogP).
-
Position 1 & 2: Substitution here (e.g., with methyl or phenyl groups) modulates steric fit within enzyme active sites.
-
Position 3 (Carboxyl): Essential for binding affinity. Ester derivatives often act as prodrugs or interact with hydrophobic clefts (e.g., in Tubulin).
-
Indolizine Ring: The planar, aromatic nature allows for
stacking interactions, crucial for intercalating into DNA or binding within the aromatic-rich active sites of COX-2 and InhA.
Therapeutic Axis I: Dual Anti-Inflammatory Control (COX/LOX)[1][2]
Mechanistic Insight
Traditional NSAIDs typically target Cyclooxygenase (COX) enzymes.[1] However, blocking COX shunts arachidonic acid toward the Lipoxygenase (LOX) pathway, increasing leukotriene production and causing gastric or renal side effects. Indolizine-3-carboxylic acid derivatives have emerged as dual inhibitors , targeting both COX-2 and 5-LOX/15-LOX.
This dual blockade prevents the "substrate shunt" effect. The indolizine core mimics the arachidonic acid transition state, while the 3-carboxyl group interacts with the Arg120/Tyr355 constriction site in COX-2 and the catalytic iron domain in LOX.
Pathway Visualization: Arachidonic Acid Cascade Blockade
Figure 1: Dual inhibition mechanism preventing the arachidonic acid metabolic shunt.
Key Experimental Data
Source: Design, synthesis, and biological evaluation of some novel indolizine derivatives... (2017)
| Compound ID | Substitution (R) | COX-2 IC50 (µM) | 15-LOX IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| Cmpd 56 | 4-F-Benzoyl | 14.91 | 13.09 | > 3.35 |
| Celecoxib | (Control) | 0.05 | >50 | High |
| Zileuton | (Control) | >50 | 0.85 | N/A |
Protocol: In Vitro COX-2 Inhibition Assay
Objective: Quantify the potency of indolizine derivatives against recombinant human COX-2.
-
Reagent Prep: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.
-
Enzyme Activation: Incubate human recombinant COX-2 enzyme (0.5 units/well) with hematin (1 µM) for 5 minutes at 25°C.
-
Inhibitor Addition: Add 10 µL of the test indolizine compound (dissolved in DMSO) at varying concentrations (0.1 - 100 µM). Incubate for 10 minutes.
-
Substrate Initiation: Add Arachidonic Acid (100 µM final conc.) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a co-substrate.
-
Detection: Monitor the oxidation of TMPD spectrophotometrically at 610 nm for 2 minutes. The rate of absorbance increase is proportional to COX activity.
-
Calculation: Calculate % Inhibition =
. Derive IC50 using non-linear regression.
Therapeutic Axis II: Antitubercular Activity (InhA)[4]
Mechanistic Insight
Mycobacterium tuberculosis relies on the FAS-II pathway to synthesize mycolic acids, essential components of its cell wall. The enzyme InhA (Enoyl-ACP Reductase) is a validated target (also targeted by Isoniazid). Indolizine-3-carboxylic acid derivatives, specifically 1,2,3-trisubstituted variants, bind to the InhA substrate-binding pocket, blocking the reduction of long-chain fatty acyl-ACPs. Unlike Isoniazid, these compounds do not require activation by KatG, making them effective against MDR strains lacking KatG activity.
Pathway Visualization: Mycolic Acid Biosynthesis Inhibition
Figure 2: Disruption of the FAS-II pathway in M. tuberculosis via InhA inhibition.
Key Experimental Data
Source: Anti-tubercular activity and molecular docking studies of indolizine derivatives... (2021)
| Compound | Strain | MIC (µg/mL) | Interpretation |
| Cmpd 3a | H37Rv (Susceptible) | 4.0 | Potent |
| Cmpd 4b | MDR-MTB (Isoniazid-Resistant) | 16.0 | Retains Activity |
| Isoniazid | MDR-MTB | >64.0 | Resistant |
Protocol: REMA (Resazurin Microtiter Assay)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.
-
Inoculum Prep: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with OADC) until mid-log phase (OD600 ~ 0.5). Dilute to approx.
CFU/mL. -
Plate Setup: Use a 96-well plate. Add 100 µL of 7H9 broth to all wells.
-
Compound Dilution: Perform serial 2-fold dilutions of the indolizine derivative (stock in DMSO) across the plate rows. Final concentrations typically range from 64 µg/mL to 0.125 µg/mL. Include Isoniazid as a positive control.
-
Inoculation: Add 100 µL of bacterial suspension to each well.
-
Incubation: Seal and incubate at 37°C for 7 days.
-
Development: Add 30 µL of Resazurin solution (0.01% w/v). Incubate for an additional 24 hours.
-
Readout: Assess color change. Blue (Resazurin) indicates no growth (inhibition); Pink (Resorufin) indicates viable bacterial growth. The MIC is the lowest concentration preventing the color change.
Therapeutic Axis III: Oncology (Tubulin Polymerization)
Mechanistic Insight
Indolizine-3-carboxylates, particularly those with bis-indolizine or specific aryl-benzoyl substitutions, act as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site on
Pathway Visualization: Mitotic Arrest
Figure 3: Mechanism of tubulin destabilization leading to apoptotic cell death.
Protocol: Tubulin Polymerization Turbidimetric Assay
Objective: Monitor the assembly of purified tubulin into microtubules in real-time.
-
Buffer Prep: Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol). Keep on ice.
-
Protein Prep: Dilute purified bovine brain tubulin to 3 mg/mL in G-PEM buffer. Keep on ice.
-
Baseline: Transfer 100 µL of tubulin solution to a pre-chilled 96-well quartz plate. Measure absorbance at 340 nm (blank).
-
Treatment: Add 1 µL of test compound (dissolved in DMSO) to experimental wells. Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls.
-
Reaction Start: Place the plate in a spectrophotometer pre-warmed to 37°C .
-
Kinetics: Measure Absorbance (340 nm) every 30 seconds for 60 minutes.
-
Analysis:
-
Polymerization: Increase in OD340.
-
Inhibition: Flat line or reduced slope compared to vehicle control.
-
Stabilization: Rapid, higher plateau (Paclitaxel-like).
-
References
-
Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Journal of Biomolecular Structure and Dynamics, 2021.
-
Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 2017.[2][3]
-
Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences, 2023.
-
Synthesis and anticancer properties of new indolizinic derivatives. Bioorganic & Medicinal Chemistry Letters, 2013.
-
Indolizine-3-carboxylic acid. Sigma-Aldrich Product Data.
Sources
- 1. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Synthesis of Indolizine Scaffolds: A Technical Guide for Medicinal Chemistry
Executive Summary
The indolizine nucleus (pyrrolo[1,2-a]pyridine) represents a privileged scaffold in modern drug discovery, exhibiting a distinct electronic profile characterized by a π-excessive pyrrole ring fused to a π-deficient pyridine unit. This unique 10π-electron aromatic system serves as a bioisostere for indole and purine bases, positioning it as a cornerstone in the development of calcium entry blockers, anti-inflammatory agents, and fluorescent biological probes.
This technical guide moves beyond elementary textbook descriptions to provide a rigorous analysis of synthetic methodologies. We evaluate the causality behind catalyst selection, solvent effects, and regiochemical control, equipping researchers with the decision-making framework necessary to construct complex indolizine architectures efficiently.
Structural Logic & Retrosynthetic Analysis
To select the optimal synthetic route, one must first understand the reactivity profile of the indolizine core.
-
C1 & C3 Positions: Highly nucleophilic (pyrrole-like), susceptible to electrophilic substitution and oxidative functionalization.
-
C5, C6, C7, C8 Positions: Pyridine-like, generally requiring activation or pre-functionalization.
Strategic Selection Flowchart: The following decision matrix guides the selection of the synthetic method based on available starting materials and desired substitution patterns.
Caption: Strategic decision tree for selecting indolizine synthesis pathways based on substrate availability and target regiochemistry.
Pathway A: 1,3-Dipolar Cycloaddition (The Workhorse)
The [3+2] cycloaddition of pyridinium ylides with electron-deficient dipolarophiles remains the most versatile method for constructing highly substituted indolizines.
Mechanistic Insight
The reaction proceeds via the in situ generation of a pyridinium ylide (N-ylide) from a quaternary pyridinium salt.
-
Deprotonation: A weak base (e.g., Et₃N, K₂CO₃) generates the dipole.
-
Cycloaddition: The ylide (4π component) reacts with an alkyne or alkene (2π component).
-
Aromatization: If an alkene is used, an oxidative dehydrogenation step (using oxidants like TPCD, MnO₂, or atmospheric O₂) is required to restore aromaticity.
Critical Control Point: The regioselectivity is governed by the electronic stability of the ylide and the steric demand of the dipolarophile. Electron-withdrawing groups (EWG) on the dipole stabilize the negative charge, often directing the cycloaddition to yield specific isomers.
Caption: Mechanistic flow of the 1,3-dipolar cycloaddition pathway involving ylide generation and oxidative aromatization.[1][2]
Pathway B: Transition-Metal Catalyzed C-H Activation (The Precision Tool)
For late-stage functionalization or high-atom-economy synthesis, transition metal catalysis (Rh, Ru, Pd, Cu) offers a direct route by coupling 2-substituted pyridines with alkynes.
Mechanistic Insight
This pathway typically involves the direction of the metal center by the pyridine nitrogen to activate the C2-H bond.
-
Coordination: The metal (e.g., [Cp*RhCl₂]₂) coordinates to the pyridine nitrogen.
-
C-H Activation: A concerted metalation-deprotonation (CMD) mechanism cleaves the C2-H bond, forming a metallacycle.
-
Insertion: The alkyne inserts into the M-C bond.
-
Reductive Elimination: The C-N bond is formed, releasing the indolizine and regenerating the catalyst.
Expert Note: The choice of oxidant (e.g., Cu(OAc)₂) is critical for regenerating the active metal species in oxidative coupling cycles.
Detailed Experimental Protocols
Protocol 1: Cu-Catalyzed Oxidative [3+2] Annulation
Best for: Synthesizing 1,2,3-trisubstituted indolizines with high functional group tolerance.
Reagents:
-
Methyl ketone (e.g., Acetophenone) (1.2 mmol)
-
Alkenoic acid or Electron-deficient Alkyne (1.5 mmol)
-
Catalyst: CuBr (10 mol%)[2]
-
Atmosphere: O₂ balloon (1 atm)
-
Solvent: Solvent-free or minimal DMF
Step-by-Step Methodology:
-
Charge: In a 10 mL Schlenk tube, combine the pyridine derivative, methyl ketone, and CuBr (14 mg, 0.1 mmol).
-
Activation: Purge the tube with oxygen and maintain under an O₂ balloon.
-
Heating: Heat the mixture to 100°C for 2 hours. Observation: The mixture typically darkens as the intermediate brominated ketone (formed in situ if using CuBr/oxidant cycles) or oxidative coupling initiates.
-
Addition: Add the dipolarophile (alkenoic acid/alkyne) slowly to the reaction mixture.
-
Reaction: Continue stirring at 100-120°C for 6-8 hours. Monitor via TLC (Eluent: Hexane/EtOAc 4:1).
-
Workup: Cool to room temperature. Dilute with CH₂Cl₂ (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to remove unreacted acids.
-
Purification: Dry organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation Check: A successful reaction yields a fluorescent solid/oil. ¹H NMR should show the disappearance of the pyridine C2-H signal and the appearance of the indolizine H5 doublet (approx. 7.5-8.5 ppm).
Protocol 2: Metal-Free Multicomponent Synthesis (Green Chemistry)
Best for: Rapid library generation and environmental sustainability.
Reagents:
-
2-(Pyridin-2-yl)acetate derivative (1.0 mmol)
-
Ynal (e.g., Phenylpropiolaldehyde) (1.0 mmol)
-
Alcohol (e.g., MeOH) or Thiol (1.2 mmol)
-
Solvent: None (Neat) or Ethanol
-
Temperature: Room Temperature to 60°C
Step-by-Step Methodology:
-
Mixing: In a sealed tube, mix the 2-(pyridin-2-yl)acetate and ynal.
-
Nucleophilic Attack: Add the alcohol/thiol component.
-
Stirring: Stir the neat mixture at room temperature for 30 minutes. If viscosity hinders stirring, add 1 mL of EtOH.
-
Completion: The reaction is often rapid. Monitor the disappearance of the ynal aldehyde peak via IR or TLC.
-
Isolation: The product often precipitates. Filter and wash with cold ethanol. If oil, perform a short silica plug filtration.
Comparative Data Analysis
| Feature | 1,3-Dipolar Cycloaddition | TM-Catalyzed C-H Activation | Multicomponent (Green) |
| Atom Economy | Moderate (Loss of leaving groups) | High (Direct coupling) | Very High (All atoms incorporated) |
| Substrate Scope | Broad (Requires α-halo ketones) | Moderate (Requires directing groups) | Broad (Aldehydes/Amines/Alkynes) |
| Conditions | Mild to Moderate (Base/Heat) | Harsh (High T, Precious Metals) | Mild (RT to 60°C, Metal-Free) |
| Regioselectivity | High (Electronic control) | High (Chelation control) | Moderate to High |
| Scalability | Excellent | Limited by catalyst cost | Excellent |
| Typical Yield | 70-95% | 50-85% | 80-95% |
References
-
Botezatu, A., et al. (2025).[2] Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 297, 117908.[4][5] Link[5]
-
Badaro, J. S. A., & Gryko, D. T. (2025). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. Organic Chemistry Frontiers. Link
-
BenchChem. (2025).[2][3][6] Application Notes: Synthesis of Indolizines via 1,3-Dipolar Cycloaddition. Link
-
Huang, J., et al. (2024).[7][8] Recent Advances in the Development of Indolizine Scaffolds: Synthetic Methodology and Mechanistic Insights. Chinese Journal of Organic Chemistry. Link
-
Yang, D., et al. (2018).[9] One-Pot Regiospecific Synthesis of Indolizines: A Solvent-Free, Metal-Free, Three-Component Reaction. Organic Letters, 20(8), 2232–2235. Link[9]
-
Gevorgyan, V., et al. (2012). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Reviews. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]
- 8. Recent Advances in the Development of Indolizine Scaffolds: Synthetic Methodology and Mechanistic Insights [journal.hep.com.cn]
- 9. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of the Indolizine Core: A Technical Guide
Executive Summary
This guide details the spectroscopic identification and structural elucidation of the indolizine core (pyrrolo[1,2-a]pyridine).[1] Unlike its isomer indole, indolizine contains a bridgehead nitrogen atom shared between a five-membered and a six-membered ring, creating a 10-
Part 1: Structural & Electronic Basis
The spectroscopic signature of indolizine is dictated by its resonance hybrid. The bridgehead nitrogen donates electron density into the five-membered ring, making it electron-rich (nucleophilic), while the six-membered ring retains pyridine-like character but is partially electron-deficient compared to the pyrrole moiety.
-
C1 and C3 positions: Highly nucleophilic (electron-rich), resulting in significant upfield shifts in NMR.
-
C5 position: Electron-deficient (adjacent to the quaternary nitrogen in resonance forms), resulting in downfield shifts.
-
Aromaticity: The system is planar and aromatic, characterized by a stable molecular ion (
) in mass spectrometry.
Part 2: Spectroscopic Data Tables
Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum of indolizine is distinct due to the significant shielding difference between the protons on the five-membered ring (H1, H2, H3) and the six-membered ring (H5, H6, H7, H8).
Table 1: Characteristic 1H NMR Chemical Shifts (Parent Indolizine in CDCl
| Position | Proton | Multiplicity | Electronic Environment | ||
| 5 | H-5 | 7.85 - 8.00 | Doublet (d) | Deshielded; | |
| 8 | H-8 | 7.35 - 7.45 | Doublet (d) | Deshielded; | |
| 7 | H-7 | 6.60 - 6.70 | DDD | Moderate shielding | |
| 6 | H-6 | 6.45 - 6.55 | DDD | Moderate shielding | |
| 2 | H-2 | 6.60 - 6.65 | Multiplet | ||
| 1 | H-1 | 6.25 - 6.35 | Multiplet | Electron-rich (Nucleophilic) | |
| 3 | H-3 | 6.30 - 6.40 | Multiplet | Electron-rich (Nucleophilic) |
Note: H-5 is the diagnostic "anchor" peak, appearing furthest downfield due to the anisotropic effect of the ring current and the inductive effect of the nitrogen.
Table 2: Characteristic 13C NMR Chemical Shifts (Parent Indolizine)
| Position | Carbon | Assignment Logic | |
| 8a | C-8a (Bridge) | 133 - 135 | Quaternary, bridgehead |
| 5 | C-5 | 125 - 127 | |
| 3 | C-3 | 99 - 101 | Highly shielded, electron-rich |
| 1 | C-1 | 98 - 100 | Highly shielded, electron-rich |
| 2 | C-2 | 110 - 112 | Intermediate shielding |
| 6, 7, 8 | C-6, C-7, C-8 | 110 - 120 | Aromatic region |
Infrared Spectroscopy (IR)
Indolizine derivatives exhibit characteristic bands that differentiate them from non-fused isomers.
-
C-H Stretching (Aromatic): 3000 – 3100 cm
(Weak to Medium). -
Ring Stretching (C=C / C=N): 1450 – 1600 cm
. A distinct doublet often appears around 1500–1550 cm due to the fused system breathing modes. -
C-H Out-of-Plane Bending: 720 – 760 cm
(Characteristic of the pyridine moiety).
Mass Spectrometry (MS)
Indolizines are stable aromatics, typically showing a high-intensity molecular ion peak.
-
Molecular Ion (
): Usually the Base Peak (100% intensity). -
Fragmentation Pathway:
-
Loss of H
: (Formation of stable cation). -
Loss of HCN: A diagnostic fragmentation for nitrogen heterocycles.
-
Ring Opening: Cleavage of the pyridine ring often precedes extensive fragmentation.
-
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Phenylindolizine (Standard Reference)
Context: This protocol utilizes the Scholtz reaction variant or 1,3-dipolar cycloaddition, the most robust method for generating the core for spectroscopic calibration.
Reagents:
-
2-Methylpyridine (2-Picoline)
- -Bromoacetophenone (Phenacyl bromide)
-
Sodium bicarbonate (
) -
Solvent: Acetone (step 1), Water (step 2)
Step-by-Step Methodology:
-
Quaternization (Formation of Pyridinium Salt):
-
Dissolve 2-methylpyridine (10 mmol) in acetone (10 mL).
-
Add
-bromoacetophenone (10 mmol) dropwise at 0°C. -
Stir at room temperature for 12 hours. A white precipitate (1-phenacyl-2-methylpyridinium bromide) will form.
-
Filter, wash with cold acetone, and dry.
-
-
Cyclization (Chichibabin Cyclization):
-
Purification:
-
Cool the reaction mixture. The indolizine product typically precipitates as a solid.
-
Extract with ethyl acetate if oil forms.
-
Purify via column chromatography (Silica gel, Hexane:EtOAc 9:1).
-
Validation: Product should be a white/pale yellow crystalline solid (MP: ~215°C).
-
Protocol B: Spectroscopic Sample Preparation
-
NMR: Dissolve 5-10 mg of purified indolizine in 0.6 mL
. Filter through a cotton plug to remove inorganic salts which cause line broadening. -
MS: Prepare a 1 ppm solution in Methanol/Formic Acid (0.1%) for ESI-MS.
Part 4: Logical Workflows & Visualization
Diagram 1: Structural Elucidation Workflow
This diagram illustrates the decision-making process when characterizing a putative indolizine derivative.
Caption: Step-by-step logic for confirming the indolizine scaffold using MS fragmentation and diagnostic NMR signals (H5 deshielding and C1/C3 shielding).
Diagram 2: Fragmentation & Bioactivity Pathways
Visualizing the dual utility of the core in analysis (fragmentation) and application (bioactivity).
Caption: Divergent pathways showing the mass spectral stability/fragmentation of the core alongside its primary pharmacological applications.
References
-
Black, P. J., et al. (1964). "The Proton Magnetic Resonance Spectra of Indolizine and its Methyl Derivatives." Australian Journal of Chemistry.
-
Sandi, A., et al. (2021). "Synthesis and spectroscopic characterization of spiro[indoline-3,3′-indolizine]s." IUCrData.
-
BenchChem. (2025).[8] "." BenchChem Technical Library.
-
PubChem. (2025).[2] "Indolizine Compound Summary: Spectral Information." National Library of Medicine.
-
Gundersen, L. L., et al. (2017). "Review on Chemistry of Natural and Synthetic Indolizines." Journal of Basic and Clinical Pharmacy.
Sources
- 1. academia.edu [academia.edu]
- 2. Indolizine | C8H7N | CID 9230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. journals.iucr.org [journals.iucr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. INDOLIZINE(274-40-8) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Step-by-Step Synthesis of 8-Bromo-indolizine-3-carboxylic acid
Executive Summary
Indolizine-3-carboxylic acid derivatives are privileged scaffolds in drug discovery, exhibiting significant potential as anti-inflammatory agents, CNS ligands, and fluorescent probes. The specific congener, 8-bromo-indolizine-3-carboxylic acid , presents a dual synthetic challenge: installing the bromine atom at the 8-position (remote from the bridgehead nitrogen) and establishing the carboxylic acid at the 3-position.
This guide details a robust, scalable protocol for the synthesis of 8-bromo-indolizine-3-carboxylic acid starting from commercially available 3-bromopyridine. The route utilizes a [3+2] dipolar cycloaddition strategy to construct the indolizine core, followed by a regioselective decarboxylation to isolate the target isomer. This method prioritizes regiochemical fidelity and operational safety over shorter, lower-yielding direct functionalizations.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the Tschitschibabin-type indolizine construction via 1,3-dipolar cycloaddition of a pyridinium ylide.
Key Regiochemical Considerations:
-
8-Bromo Placement: Cyclization of 3-substituted pyridinium salts can occur at the C2 or C6 position of the pyridine ring. Steric hindrance at C2 (flanked by the bromine) directs the nucleophilic attack of the dipolarophile to C6 , placing the bromine at the 8-position of the resulting indolizine.
-
3-Carboxylic Acid: Direct synthesis of mono-3-carboxylates is often complicated by competitive substitution at C1. The most reliable path involves synthesizing the 1,3-dicarboxylate intermediate, followed by selective decarboxylation of the labile C1-acid.
Reaction Pathway (DOT Diagram)
Caption: Logical flow for the regioselective synthesis of 8-bromo-indolizine-3-carboxylic acid via the dicarboxylate intermediate.
Detailed Experimental Protocols
Step 1: Quaternization (Formation of Pyridinium Salt)
This step activates the pyridine ring for ylide formation.
-
Reagents: 3-Bromopyridine (1.0 equiv), Ethyl bromoacetate (1.1 equiv), Acetone (Solvent).
-
Mechanism: SN2 substitution.
Protocol:
-
Dissolve 3-bromopyridine (15.8 g, 100 mmol) in anhydrous acetone (100 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add ethyl bromoacetate (18.4 g, 110 mmol) dropwise over 10 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 12–18 hours. A white to off-white precipitate will form.
-
Workup: Filter the precipitate under vacuum. Wash the filter cake with cold acetone (2 x 30 mL) and diethyl ether (2 x 30 mL) to remove unreacted starting materials.
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
-
Yield Expectation: 85–95%.
-
Product: 1-(2-Ethoxy-2-oxoethyl)-3-bromopyridin-1-ium bromide.
Step 2: [3+2] Cycloaddition & Oxidation
Formation of the indolizine core. The use of ethyl acrylate followed by oxidation (or in the presence of an oxidant) yields the 1,3-dicarboxylate.
-
Reagents: Pyridinium Salt (from Step 1), Ethyl Acrylate (3.0 equiv), Triethylamine (2.5 equiv), Manganese Dioxide (MnO₂, 5.0 equiv) or Chloranil (1.1 equiv), Toluene (Solvent).
-
Mechanism: Base-mediated ylide generation
[3+2] Cycloaddition Oxidative aromatization.
Protocol:
-
Suspend the pyridinium salt (10 mmol) in toluene (50 mL).
-
Add ethyl acrylate (30 mmol) and triethylamine (25 mmol).
-
Add activated MnO₂ (50 mmol) (Note: MnO₂ acts as the oxidant to aromatize the intermediate tetrahydroindolizine).
-
Heat the mixture to reflux (110°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the ylide/salt.[1]
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove manganese salts. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Product: Diethyl 8-bromoindolizine-1,3-dicarboxylate.
-
Note: The bromine remains at position 8 due to the steric preference of the cyclization at C6 of the pyridine ring.
-
Step 3: Saponification and Selective Decarboxylation
This critical sequence removes the ester at C1 while retaining the acid at C3.
-
Reagents: NaOH (aq), Ethanol, HCl, Heat.
Protocol:
-
Saponification: Dissolve the diester (5 mmol) in Ethanol (20 mL) and add 2M NaOH (20 mL). Reflux for 2 hours until clear.
-
Cool to room temperature and acidify with 6M HCl to pH 1–2. The 8-bromoindolizine-1,3-dicarboxylic acid will precipitate. Filter and dry.
-
Decarboxylation: Place the dry diacid in a flask.
-
Method A (Thermal): Heat the solid neat under vacuum at 180–200°C for 15–30 minutes. Evolution of CO₂ gas will be observed. The C1-carboxylic acid is thermally unstable relative to the C3-acid.
-
Method B (Solvent): Reflux the diacid in high-boiling solvent (e.g., dichlorobenzene) or acetic acid for 1 hour.
-
-
Purification: Dissolve the residue in saturated NaHCO₃ (the product acid dissolves; impurities may not). Wash with Ethyl Acetate. Acidify the aqueous layer to precipitate the pure target.[2]
-
Final Product: 8-Bromo-indolizine-3-carboxylic acid.
Quality Control & Validation
| Parameter | Specification | Method |
| Appearance | Yellow to brownish solid | Visual |
| Purity | >95% | HPLC (C18, MeCN/H2O + 0.1% TFA) |
| Identity | Consistent with structure | 1H NMR (DMSO-d6) |
| Mass | [M+H]+ matches calc. (Br isotope pattern) | LC-MS |
Key NMR Diagnostic Signals:
-
H5 (Indolizine): Doublet at ~9.5 ppm (deshielded by C3-COOH and bridgehead).
-
H8 (Indolizine): Absent (substituted by Br).[2]
-
H1 (Indolizine): Singlet or doublet (if H2 couples) ~6.5-7.0 ppm. Crucial check: If H1 is present, decarboxylation at C1 was successful.
References
-
General Indolizine Synthesis: Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues.[3][4] Organic & Biomolecular Chemistry, 14(33), 7804-7828. Link
-
Regioselectivity of Pyridinium Ylides: Hou, X., et al. (2020). Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate.[5][6] Organic Letters, 22(23), 9313-9318.[5] Link
-
Decarboxylation Strategy: Syromolotov, A. V., et al. (2019).[1] Decarboxylation of indolyl-3-acetic acid with use of salts of copper. Butlerov Communications, 58(4), 130-138. Link
-
3-Bromo-1,3-Dipolar Cycloaddition: Wang, W., et al. (2017).[7] An efficient synthesis of diversified indolizine derivatives... The Journal of Organic Chemistry, 82(6), 2835-2842. Link
Sources
- 1. butlerov.com [butlerov.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 4. ijettjournal.org [ijettjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indolizine synthesis [organic-chemistry.org]
Application Note: Synthesis of Indolizine Scaffolds via 1,3-Dipolar Cycloaddition
[1][2][3][4]
Introduction & Strategic Significance
The indolizine nucleus (pyrrocoline) is a 10
In drug discovery, indolizine derivatives function as potent tubulin polymerization inhibitors, calcium entry blockers, and antimicrobial agents. The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient dipolarophiles remains the most convergent and atom-economic strategy for constructing this bicyclic core. This guide details two validated protocols: a classical stepwise approach and a modern, transition-metal-free oxidative one-pot reaction.
Mechanistic Principles
The reaction is a
The Reaction Pathway[5]
-
Ylide Generation: A pyridinium salt (formed from pyridine and an
-halo ketone) is deprotonated by a mild base to generate the -ylide in situ.[1] -
Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic
-carbon of the dipolarophile. This is followed by ring closure to form a dihydroindolizine intermediate. -
Aromatization:
-
Path A (Alkynes): Spontaneous oxidative aromatization or elimination of a leaving group occurs, driving the system to the stable aromatic indolizine.
-
Path B (Alkenes): The dihydro-intermediate requires an external oxidant (e.g., TEMPO,
, or ) to effect dehydrogenation and restore aromaticity.
-
Mechanistic Visualization
The following diagram illustrates the pathway, highlighting the critical divergence between alkyne and alkene dipolarophiles.
Figure 1: Mechanistic pathway for indolizine synthesis via 1,3-dipolar cycloaddition.
Experimental Protocols
Protocol A: One-Pot Oxidative Synthesis (Green Chemistry Approach)
Application: Synthesis of polysubstituted indolizines from pyridines,
Materials & Reagents[2][3][4][5][6][1][7][8][9]
-
Reagent A: Substituted Pyridine (1.0 equiv)
-
Reagent B:
-Bromoacetophenone (1.0 equiv) -
Reagent C: Ethyl acrylate or Nitroolefin (1.2 equiv)
-
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (20 mol%)
-
Base: Triethylamine (
) (2.0 equiv) -
Solvent: Toluene or Acetonitrile (anhydrous)
Step-by-Step Methodology
-
Quaternization: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Reagent A (1.0 mmol) and Reagent B (1.0 mmol) in 5 mL of Toluene.
-
Initial Heating: Stir the mixture at 80°C for 2 hours. Checkpoint: Formation of a precipitate (pyridinium salt) indicates progress.
-
Cascade Initiation: Add Reagent C (1.2 mmol),
(2.0 mmol), and TEMPO (0.2 mmol) directly to the reaction vessel. -
Reflux: Increase temperature to 100-110°C and stir under an air atmosphere (open system or balloon with air) for 6–12 hours.
-
Note: The presence of oxygen is crucial for regenerating TEMPO.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The intermediate dihydroindolizine is often fluorescent; its disappearance and the appearance of the stable indolizine spot signal completion.
-
Workup: Cool to room temperature. Dilute with dichloromethane (20 mL) and wash with water (
mL) and brine ( mL). -
Purification: Dry the organic layer over
, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Classical Stepwise Synthesis (High Regiocontrol)
Application: Synthesis of specific 1,3-disubstituted indolizines using alkynes. Rationale: Using isolated pyridinium salts allows for cleaner reactions when using highly reactive alkynes like dimethyl acetylenedicarboxylate (DMAD).
Step-by-Step Methodology
-
Salt Formation: Dissolve pyridine derivative (5 mmol) and
-bromo ester/ketone (5 mmol) in acetone (10 mL). Stir at room temperature for 12 hours. Filter the white precipitate, wash with cold ether, and dry. -
Ylide Generation & Trapping: Suspend the pyridinium salt (1.0 mmol) in
(10 mL). Add activated alkyne (e.g., DMAD, 1.2 mmol) and (2.5 mmol). -
Reaction: Reflux for 4–6 hours. The base generates the ylide in situ, which is immediately trapped by the alkyne.
-
Workup: Filter off inorganic salts. Wash the filtrate with water. Evaporate solvent.
-
Purification: Recrystallization from ethanol is often sufficient; otherwise, use column chromatography.
Substrate Scope & Performance Data
The following table summarizes expected yields based on electronic variations in the starting materials, derived from aggregated literature data.
| Entry | Pyridine Substituent (R1) | Dipolarophile (R2) | Method | Yield (%) | Notes |
| 1 | H (Unsubstituted) | Ethyl Acrylate | A (TEMPO) | 82-88% | High efficiency; standard benchmark. |
| 2 | 4-CN (Electron-Poor) | Ethyl Acrylate | A (TEMPO) | 65-72% | Slower ylide formation due to reduced nucleophilicity of pyridine N. |
| 3 | 4-Me (Electron-Rich) | Nitroolefin | A (TEMPO) | 75-85% | Electron-rich ylides react faster with electron-poor dipolarophiles. |
| 4 | H | DMAD (Alkyne) | B (Stepwise) | 90-95% | Spontaneous aromatization (no oxidant needed). |
| 5 | 3-Br (Steric Hindrance) | Methyl Vinyl Ketone | A (TEMPO) | 45-55% | Regioselectivity issues; steric clash lowers yield. |
Troubleshooting & Optimization
-
Regioselectivity: The reaction is highly regioselective.[1] The nucleophilic carbon of the ylide (adjacent to the pyridine nitrogen) typically attacks the
-carbon of the electron-deficient alkene/alkyne. -
Oxidant Choice: If TEMPO fails (low yield), switch to Copper(I) Bromide (CuBr) (10 mol%) under an
balloon. Copper catalyzes the aerobic oxidation of the dihydro-intermediate more aggressively. -
Solvent Effects: Polar aprotic solvents (Acetonitrile, DMF) stabilize the zwitterionic ylide intermediate, often increasing rates but potentially leading to dimerization side products. Toluene is preferred for one-pot protocols to control rate.
Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate protocol based on available starting materials.
Figure 2: Decision matrix for selecting the optimal synthetic protocol.
References
-
Shi, F., et al. (2016). Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant.[2][3] Synthesis, 48, 413-420.[2][3]
-
Liu, R.-R., et al. (2015). Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives. Organic Letters, 17, 3050-3053.
-
Wang, W., et al. (2017). Efficient Synthesis of Diversified Indolizine Derivatives via Copper-Catalyzed Aerobic Oxidation.[2] The Journal of Organic Chemistry, 82, 2835-2842.[2]
-
Sadowski, B., et al. (2016). Recent advances in the synthesis of indolizines and their ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-expanded analogues. Organic & Biomolecular Chemistry, 14, 7804-7828.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant [organic-chemistry.org]
- 4. Synthesis of 3-Unsubstituted Indolizines from Electron Deficient Alkenes under Transition Metal Free Conditions [sioc-journal.cn]
- 5. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Development of Indolizine Scaffolds: Synthetic Methodology and Mechanistic Insights [journal.hep.com.cn]
- 8. Three-Component One-Pot Synthesis of Highly Functionalized Bis-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
Application Note: 8-Bromo-indolizine-3-carboxylic Acid in Oncology Drug Discovery
This Application Note is structured as a high-level technical guide for researchers utilizing 8-Bromo-indolizine-3-carboxylic acid (CAS 2305079-59-6) .
Based on current pharmaceutical patent literature and medicinal chemistry data, this compound is identified not as a standalone drug, but as a critical "privileged scaffold" intermediate . Its primary application lies in the synthesis of KRAS G12C covalent inhibitors and tubulin polymerization inhibitors .
Compound: 8-Bromo-indolizine-3-carboxylic acid CAS: 2305079-59-6 Molecular Weight: 240.05 g/mol Primary Application: Scaffold for KRAS G12C Inhibitors & Tubulin Modulators
Executive Summary
8-Bromo-indolizine-3-carboxylic acid is a bifunctional heterocyclic building block used to generate libraries of anticancer agents. Its structural value lies in its orthogonal reactivity:
-
C3-Carboxylic Acid: Allows for amide coupling to install solubilizing tails or specific binding motifs (e.g., piperidines, pyrrolidines).
-
C8-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to install aryl/heteroaryl pharmacophores.
Recent patent literature (e.g., WO2021085653A1) identifies this scaffold as a core component in developing covalent inhibitors of KRAS G12C , a mutation prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer.
Scientific Rationale & Mechanism
The indolizine core serves as a bioisostere for indole and purine systems, offering improved solubility and distinct metabolic profiles.
KRAS G12C Inhibition Pathway
Derivatives synthesized from this scaffold target the KRAS G12C mutant protein. The 8-bromo position is typically substituted with a bulky heteroaryl group (e.g., benzimidazole) that occupies the switch-II pocket of KRAS, while the 3-carbonyl chain extends to interact with surface residues or position a "warhead" (acrylamide) for covalent bonding to Cysteine-12 .
Tubulin Polymerization Interference
Indolizine-3-carboxylic acid derivatives also bind to the colchicine-binding site of tubulin. This prevents microtubule assembly during mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Strategic Derivatization Workflow
The following diagram illustrates the logical flow of using this scaffold to create bioactive molecules.
Caption: Medicinal chemistry workflow transforming 8-Bromo-indolizine-3-carboxylic acid into bioactive KRAS inhibitors.
Experimental Protocols
Protocol A: Chemical Functionalization (Amide Coupling)
Note: This step is required to convert the acid into a cell-permeable active agent.
Reagents:
-
8-Bromo-indolizine-3-carboxylic acid (1.0 equiv)
-
Target Amine (e.g., 4-(N-Boc-amino)piperidine) (1.0 equiv)
-
Propylphosphonic anhydride (T3P) (50 wt% in EtOAc) (1.2 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolve 8-Bromo-indolizine-3-carboxylic acid in anhydrous DCM under nitrogen atmosphere.
-
Add TEA and stir at Room Temperature (RT) for 15 minutes to deprotonate the acid.
-
Add T3P solution dropwise. (T3P is preferred over EDCI/HOBt for indolizines to minimize side reactions).
-
Add the Target Amine.
-
Stir at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (2x) and 1M HCl (2x).[1] Dry over Na₂SO₄ and concentrate.
-
Result: Stable amide intermediate ready for Suzuki coupling or biological testing.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 of the synthesized derivative in KRAS-dependent cell lines.
Cell Line Selection:
-
Target (KRAS G12C): NCI-H358, MIA PaCa-2, NCI-H23.
-
Control (KRAS WT): A549, BxPC-3.
Methodology:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.
-
Treatment: Prepare serial dilutions of the indolizine derivative (0.01 µM to 100 µM) in DMSO (Final DMSO < 0.5%).
-
Incubation: Treat cells for 72 hours at 37°C, 5% CO₂.
-
Development: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media and add 150 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm.
-
Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.
Protocol C: Phospho-ERK (p-ERK) Modulation Assay
Objective: Validate that the mechanism of action is KRAS pathway inhibition. Effective indolizine derivatives should reduce p-ERK levels.
Methodology:
-
Culture: Seed NCI-H358 cells in 6-well plates (5 x 10⁵ cells/well).
-
Starvation: Serum-starve cells overnight (0.1% FBS) to synchronize signaling.
-
Treatment: Treat with compound at 1µM and 10µM for 2 hours. Include a positive control (e.g., Sotorasib).
-
Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors.
-
Western Blot:
-
Load 20 µg protein per lane on SDS-PAGE.
-
Transfer to PVDF membrane.
-
Primary Antibodies: Anti-p-ERK1/2 (Thr202/Tyr204) and Anti-Total ERK1/2.
-
-
Quantification: A successful hit will show a significant decrease in the p-ERK/Total-ERK ratio compared to the DMSO control.
Data Summary & Expected Results
| Assay Type | Metric | Expected Outcome for Active Derivative |
| Cytotoxicity (MTT) | IC50 (NCI-H358) | < 1.0 µM (Potent) |
| Selectivity | IC50 Ratio (WT / G12C) | > 10-fold shift (Selective for G12C) |
| Western Blot | p-ERK Levels | > 50% reduction at 1 µM |
| Cell Cycle | Flow Cytometry | G1/S arrest (KRAS) or G2/M arrest (Tubulin) |
Interpretation:
-
If the derivative causes G2/M arrest , the 8-bromo-indolizine core is likely acting as a tubulin inhibitor (colchicine site binder).
-
If the derivative causes G1 arrest and reduces p-ERK, it is successfully engaging the KRAS G12C target.
References
-
Patent: KRAS G12C Inhibitors. 4-aminobut-2-enamide derivatives and salts thereof.[1] WO2021085653A1. (2021).
-
Indolizine Anticancer Review. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences. (2025).[2] [3]
-
Tubulin Inhibition Mechanism. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Advances. (2023).
-
Chemical Vendor Data. 8-Bromo-indolizine-3-carboxylic acid Product Specifications. Capot Chemical.[4]
Sources
- 1. WO2021085653A1 - 4-aminobut-2-enamide derivatives and salts thereof - Google Patents [patents.google.com]
- 2. ijettjournal.org [ijettjournal.org]
- 3. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
Application Note: Antimicrobial and Antifungal Profiling of Indolizine Scaffolds
Executive Summary
Indolizine derivatives (N-fused bicyclic heterocycles) represent a privileged scaffold in medicinal chemistry, exhibiting potent bioactivity against multidrug-resistant (MDR) bacteria and fungi. Unlike traditional azoles or
This guide provides a rigorous technical framework for evaluating these compounds. Critical Alert: Many indolizine derivatives exhibit intrinsic fluorescence (the "Seoul-Fluor" effect) or intense coloration. Standard optical density (OD) protocols will yield false negatives. This guide prioritizes fluorescence-independent readouts to ensure data integrity.
Compound Management & Pre-Analytical QC
Solubility & Stock Preparation
Indolizines are typically lipophilic (LogP > 3). Proper solubilization is the single most critical step to prevent "micro-precipitation"—a phenomenon where compounds crash out in aqueous media, forming invisible aggregates that mimic bacterial stasis.
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.
-
Stock Concentration: Prepare at 12.8 mg/mL (100x the highest test concentration of 128
g/mL) or 10 mM . -
Storage: -20°C in amber glass vials (indolizines can be light-sensitive).
The "Precipitation Trap" Check
Before any biological assay, validate solubility in the test media (Muller-Hinton Broth or RPMI-1640).
-
Dilute stock 1:100 into the media (e.g., 10
L stock + 990 L media). -
Incubate at 37°C for 4 hours.
-
Readout: Centrifuge at 10,000 x g for 5 mins. If a pellet forms or OD600 of supernatant drops compared to solvent control, the compound is precipitating.
-
Corrective Action: Use a solubility enhancer like 2-hydroxypropyl-
-cyclodextrin (HP CD) or reduce the testing range.
-
Core Protocol: Modified Broth Microdilution (MIC)
Standard: CLSI M07 (Bacteria) / M27 (Yeast) adapted for colored/fluorescent small molecules.
Materials
-
Bacterial Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Fungal Media: RPMI-1640 buffered with MOPS (pH 7.0).
-
Metabolic Dye: Resazurin (Alamar Blue) or TTC (Triphenyl Tetrazolium Chloride). Essential for indolizines.
Strain Selection (QC Standards)
| Organism Type | Species | Strain ID | Purpose |
| Gram-Positive | S. aureus | ATCC 29213 | Standard QC (susceptible) |
| S. aureus (MRSA) | ATCC 43300 | Resistance profiling | |
| Gram-Negative | P. aeruginosa | ATCC 27853 | Efflux pump activity check |
| E. coli | ATCC 25922 | General Gram-neg activity | |
| Fungi | C. albicans | ATCC 90028 | Azole susceptibility baseline |
| C. krusei | ATCC 6258 | Intrinsic fluconazole resistance |
Experimental Workflow
Step 1: Plate Preparation
-
Dispense 100
L of media into all wells of a 96-well clear flat-bottom plate. -
Add 100
L of compound stock (256 g/mL in 2% DMSO) to Column 1. -
Perform serial 2-fold dilution from Column 1 to 10. Discard 100
L from Column 10. -
Controls: Column 11 = Growth Control (Media + Solvent + Cells). Column 12 = Sterility Control (Media + Solvent only).
Step 2: Inoculation
-
Prepare inoculum from fresh colonies to 0.5 McFarland standard.
-
Dilute bacteria 1:100 (final
CFU/mL) or fungi 1:1000 ( to CFU/mL). -
Add 100
L of inoculum to Columns 1-11.-
Final Test Range: 64
g/mL to 0.125 g/mL. -
Final DMSO: 1% (Non-toxic to most strains).
-
Step 3: Incubation
-
Bacteria: 35 ± 2°C for 16-20 hours.
-
Fungi: 35 ± 2°C for 24-48 hours.
Step 4: The Readout (Critical Adaptation) Do not rely on turbidity (OD600) if your indolizine is yellow/orange or fluorescent.
-
Add 20
L of Resazurin (0.015%) to all wells. -
Incubate for 1-4 hours.
-
Scoring:
-
Blue/Purple: No growth (Metabolically inactive).
-
Pink/Colorless: Growth (Resazurin reduced to Resorufin).
-
-
MIC Definition: The lowest concentration well that remains Blue.
Advanced Assay: Biofilm Inhibition
Indolizines often target biofilm formation, a key virulence factor in P. aeruginosa and C. albicans.
Crystal Violet Attachment Assay
-
Seeding: Inoculate 96-well polystyrene plates with
CFU/mL in TSB (bacteria) or RPMI (fungi) + 1% Glucose (promotes biofilm). -
Treatment: Add indolizine derivatives at sub-MIC concentrations (e.g., 0.5x MIC).
-
Incubation: 24h (Bacteria) or 48h (Fungi) static at 37°C.
-
Washing: Gently wash wells 3x with PBS to remove planktonic cells. Do not disrupt the matrix.
-
Staining: Add 0.1% Crystal Violet (125
L) for 15 min. -
Elution: Wash 3x with water. Air dry. Solubilize stain with 30% Acetic Acid (bacteria) or 95% Ethanol (fungi).
-
Quantification: Measure Absorbance at 590 nm.
-
% Inhibition = [1 - (OD_treated / OD_control)] x 100
-
Mechanism of Action (MOA) Determination
Understanding how the indolizine works is vital for publication.
Fungal: Sorbitol Protection Assay
Determines if the compound acts on the cell wall or membrane (CYP51 inhibition).
-
Concept: Sorbitol acts as an osmotic protectant. If the compound damages the cell wall, the MIC will increase significantly in the presence of sorbitol (cells survive as protoplasts).
-
Protocol: Run parallel MIC tests:
-
Set A: Standard RPMI.
-
Set B: RPMI + 0.8 M Sorbitol.
-
-
Interpretation:
-
MIC(A) << MIC(B): Cell wall active (e.g., Echinocandin-like).
-
MIC(A)
MIC(B): Membrane active (e.g., Indolizine targeting CYP51/Ergosterol).
-
Bacterial: Time-Kill Kinetics
Distinguishes Bacteriostatic vs. Bactericidal activity.
-
Inoculate broth with
CFU/mL. -
Add compound at 4x MIC.
-
Sample at 0, 2, 4, 8, and 24 hours.
-
Plate serial dilutions on agar and count colonies.
-
Criterion:
log reduction in CFU/mL = Bactericidal .
Visualization & Logic
Assay Decision Tree
Use this workflow to select the correct assay based on compound properties.
Figure 1: Decision matrix for indolizine screening, prioritizing solubility checks and fluorescence interference.
Mechanism of Action Network
Indolizines are "multi-target" agents. This diagram illustrates the primary pathways.
Figure 2: Dual-action mechanism of indolizine derivatives targeting fungal sterol synthesis and bacterial DNA replication.
Troubleshooting Guide
| Observation | Root Cause | Solution |
| "Skipped Wells" (Growth at high conc, no growth at low, growth again) | Compound precipitation at high concentrations. | Check solubility limit. The precipitate is inactive; only soluble fraction works. |
| High Background OD in sterile controls | Compound is colored or precipitating. | Use Resazurin endpoint. Subtract blank OD if using colorimetry. |
| MIC > 64 | Efflux pump extrusion (common in P. aeruginosa). | Test in presence of Efflux Pump Inhibitor (e.g., PA |
| Fluorescence in empty wells | Intrinsic fluorescence of indolizine. | Switch to colony counting (CFU) for MIC confirmation. |
References
-
Faghih-Mirzaei, E., et al. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents.[2] Iranian Journal of Pharmaceutical Research, 17(3), 883–895.[2] Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Link
- James, D. A., et al. (2009). Indole- and indolizine-glyoxylamides: potent antitubulin agents. Bioorganic & Medicinal Chemistry Letters, 19(22), 6364-6367. (Context for cytotoxicity/mechanism).
-
Al-Sanea, M. M., et al. (2024). Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies.[3] Chemistry & Biodiversity, 21(8).[3] Link
-
GARDP (Global Antibiotic Research & Development Partnership). (2023). Susceptibility testing in antibacterial drug R&D. Link
Sources
How to perform NMR characterization of substituted indolizines
Application Note: Quantitative LC-MS/MS Profiling of 8-Bromo-indolizine-3-carboxylic Acid
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Executive Summary & Mechanistic Rationale
8-Bromo-indolizine-3-carboxylic acid (C₉H₆BrNO₂, MW: 240.05 g/mol ) is a critical halogenated bicyclic scaffold frequently utilized in the synthesis of COX-2 inhibitors and advanced fluorescent probes[1]. Analyzing this compound in complex biological or environmental matrices presents unique chromatographic and mass spectrometric challenges due to its planar aromaticity, acidic moiety, and halogenation.
This application note details a highly selective, self-validating LC-MS/MS protocol designed to quantify this compound without the need for tedious pre-column derivatization[2].
Causality in Method Design
-
Ionization Strategy: The analysis of small halogenated carboxylic acids traditionally relies on liquid chromatography coupled with electrospray ionization (LC-ESI-MS) due to its high sensitivity[3]. We utilize Negative Electrospray Ionization (ESI-) because the C3-carboxylic acid (pKa ~3.5) readily deprotonates to form a stable [M-H]⁻ anion[4].
-
Isotopic Fingerprinting: The C8-bromine atom is an analytical asset. Bromine naturally occurs as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. This generates a distinct mass spectral doublet, allowing us to computationally isolate the target and eliminate false positives from isobaric matrix interferences[5].
-
Chromatographic Control: Indolizine derivatives exhibit strong retention on reversed-phase columns due to their hydrophobic core[1]. To prevent peak tailing caused by secondary interactions between the partially ionized carboxylic acid and residual column silanols, we employ a weak acidic modifier (0.05% Formic Acid). This suppresses ionization during the chromatographic run while remaining volatile enough to permit efficient droplet desolvation in the ESI source.
Analytical Workflows & Fragmentation Pathways
To establish a self-validating system, the analytical workflow integrates continuous quality control checks, relying heavily on the compound's predictable collision-induced dissociation (CID) behavior.
Figure 1: Self-validating LC-MS/MS workflow for 8-Bromo-indolizine-3-carboxylic acid.
Fragmentation Causality
Upon entering the collision cell, the [M-H]⁻ precursor undergoes two primary fragmentation pathways depending on the applied Collision Energy (CE):
-
Low CE (15 eV): Cleavage of the carboxylic acid group results in a neutral loss of carbon dioxide (-44 Da).
-
High CE (35 eV): Heterolytic cleavage of the C-Br bond yields a stable bromide anion ([Br]⁻).
Figure 2: Collision-induced dissociation (CID) pathways of the deprotonated target molecule.
Quantitative Data & Instrument Parameters
Table 1: Optimized LC Gradient Conditions
-
Column: Core-shell C18 (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water + 0.05% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.05% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
| Time (min) | % Mobile Phase A | % Mobile Phase B | Rationale |
| 0.00 | 95.0 | 5.0 | Retain polar interferents; focus target at column head. |
| 0.50 | 95.0 | 5.0 | Wash phase for unretained salts and polar matrix components. |
| 3.00 | 10.0 | 90.0 | Linear gradient to elute the hydrophobic indolizine core. |
| 4.00 | 10.0 | 90.0 | High organic hold to clear lipophilic matrix carryover. |
| 4.10 | 95.0 | 5.0 | Rapid return to initial conditions. |
| 5.50 | 95.0 | 5.0 | Column re-equilibration prior to next injection. |
Table 2: Multiple Reaction Monitoring (MRM) Parameters
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 400°C
| Target Isotope | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| ⁷⁹Br (Light) | 237.9 | 193.9 | 50 | 15 | Primary Quantifier |
| ⁸¹Br (Heavy) | 239.9 | 195.9 | 50 | 15 | Primary Qualifier (Isotope Check) |
| ⁷⁹Br (Light) | 237.9 | 78.9 | 50 | 35 | Secondary Qualifier (Halogen Check) |
| ⁸¹Br (Heavy) | 239.9 | 80.9 | 50 | 35 | Secondary Qualifier (Halogen Check) |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . By embedding isotopic ratio checks directly into the methodology, the analyst can instantly verify the integrity of the extraction and the absence of co-eluting matrix interference.
Phase 1: Sample Preparation (Protein Precipitation)
Causality: Biological matrices contain proteins that irreversibly bind to C18 stationary phases and cause severe ion suppression in the ESI source. Acetonitrile precipitation denatures these proteins while ensuring the hydrophobic indolizine compound remains fully solubilized.
-
Aliquot 50 µL of the biological sample (e.g., plasma) into a 1.5 mL low-bind microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile (containing an appropriate internal standard, e.g., a ¹³C-labeled carboxylic acid) to induce protein precipitation.
-
Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.
-
Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Rationale: Diluting the high-organic extract with water prevents "solvent effects" (peak broadening) when injecting onto the aqueous-rich initial LC gradient.
Phase 2: LC-MS/MS Acquisition
-
Purge the LC pumps with fresh Mobile Phase A and B to remove any dissolved air or bacterial growth.
-
Equilibrate the C18 column for at least 10 column volumes at initial conditions (95% A).
-
Inject 5 µL of the prepared sample.
-
Acquire data using the dynamic MRM (dMRM) transitions outlined in Table 2. Ensure the mass spectrometer is calibrated to achieve mass accuracy within ± 0.1 Da.
Phase 3: Data Processing & Self-Validation System
Causality: A peak at the correct retention time is insufficient for absolute confirmation in complex matrices. The protocol mandates a multi-tiered validation check based on the physical chemistry of the molecule.
-
Retention Time Lock: Verify that the primary quantifier peak (m/z 237.9 → 193.9) elutes at the established retention time ± 0.05 minutes.
-
Isotopic Ratio Verification (Critical Step): Calculate the peak area of the ⁷⁹Br transition (237.9 → 193.9) and the ⁸¹Br transition (239.9 → 195.9).
-
Validation Rule: The ratio of these two areas must be 1.00 ± 0.15 . If the ratio skews beyond this tolerance, it mathematically proves that a matrix interferent is co-eluting and artificially inflating one of the transitions. The sample must be flagged for re-analysis or gradient optimization.
-
-
Halogen Confirmation: Verify the presence of the m/z 78.9 and 80.9 product ions at the exact same retention time to definitively confirm the presence of the brominated moiety.
References
-
Title : Determination of Haloacetic Acids in Drinking Water by LC/MS/MS Source : Agilent URL : [Link]
-
Title : Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry Source : ChemRxiv URL :[Link]
-
Title : Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening Source : Semantic Scholar URL : [Link]
-
Title : Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization Source : ResearchGate URL : [Link]
- Title: CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine Source: Google Patents URL
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. chemrxiv.org [chemrxiv.org]
Application Note: Integrated In Vitro Screening Protocols for Novel Indolizine-Based Inhibitors
Strategic Overview
Indolizine derivatives represent a "privileged scaffold" in medicinal chemistry, particularly noted for their ability to mimic purine/pyrimidine bases and interact with the colchicine-binding site of tubulin. However, their planar, electron-rich aromatic nature often leads to two critical failure modes in early screening: poor aqueous solubility and fluorescence interference .
This guide departs from generic screening templates by integrating chemical handling best practices directly into biological protocols. The workflow below prioritizes "fail-fast" checkpoints to prevent false positives in expensive cellular assays.
Screening Pipeline Logic[1]
Figure 1: The "Fail-Fast" Screening Cascade. Note the solubility gatekeeper step, critical for lipophilic indolizines.
Module 1: Physicochemical Integrity (Pre-Screen)
Indolizines are often highly lipophilic. Skipping solubility testing leads to compound precipitation in cell media, causing "false toxicity" via physical cell smothering rather than chemical inhibition.
Protocol A: Kinetic Solubility (Nephelometry)
Objective: Determine the maximum concentration at which the compound remains in solution in 1% DMSO/PBS.
Materials:
-
Indolizine stock (10 mM in 100% DMSO).
-
PBS (pH 7.4).
-
Nephelometer or Plate Reader (Absorbance at 600 nm).
Procedure:
-
Preparation: Prepare a serial dilution of the compound in DMSO (0.1 mM to 10 mM).
-
Transfer: Transfer 2 µL of each DMSO stock into 198 µL of PBS in a clear-bottom 96-well plate (Final DMSO = 1%).
-
Incubation: Shake at 500 rpm for 90 minutes at 25°C (Ambient) and 37°C (Biological).
-
Read: Measure light scattering (or OD600).
-
Analysis: The "solubility limit" is the concentration point where OD600 spikes >3x above the solvent blank.
Critical Insight: If your indolizine precipitates at <50 µM, do not proceed to cell assays without formulation adjustment (e.g., cyclodextrin complexation).
Module 2: Biochemical Target Engagement
Most bioactive indolizines function as Microtubule Destabilizing Agents (MDAs) by binding to the colchicine site. The gold standard for validation is the In Vitro Tubulin Polymerization Assay.
Protocol B: Fluorescence-Based Tubulin Polymerization
Principle: Free tubulin is non-fluorescent. Upon polymerization into microtubules, the reporter dye (DAPI or proprietary fluorophore) incorporates into the lattice, increasing fluorescence.[1][2] Indolizines should suppress this increase.
Materials:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (Guanosine Triphosphate) stock (100 mM).
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
-
Controls: Paclitaxel (Enhancer), Colchicine or Vinblastine (Inhibitor), DMSO (Vehicle).
Step-by-Step Methodology:
-
Thermostability Check: Pre-warm the plate reader to 37°C exactly . Tubulin polymerization is strictly temperature-dependent.
-
Master Mix Prep (Keep on Ice):
-
Compound Addition:
-
Add 5 µL of 10x compound stock (in buffer/DMSO) to a pre-warmed 96-well black half-area plate.
-
Note: Final DMSO must be <1%.
-
-
Initiation:
-
Add 45 µL of ice-cold Tubulin Master Mix to each well.
-
Immediately place in the reader at 37°C.
-
-
Kinetics:
-
Read Ex/Em (e.g., 360/450 nm for DAPI) every 60 seconds for 60 minutes.
-
Data Interpretation (Visualization):
Figure 2: Mechanism of Action. A potent indolizine will result in a flat kinetic curve similar to the "Free Tubulin" baseline, preventing the Elongation phase.
Module 3: Cellular Efficacy & Selectivity
Once biochemical activity is confirmed, cellular cytotoxicity is assessed.
Protocol C: MTT Viability Assay (Modified for Indolizines)
Nuance: Indolizines can be auto-fluorescent. While MTT is colorimetric (absorbance), always run a "Compound Only" control (no cells) to ensure the drug itself doesn't absorb at 570 nm.
Procedure:
-
Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add compounds (0.01 – 100 µM).
-
Self-Validation: Include a Normal Cell Line (e.g., HEK293 or HFF-1) in parallel plates.
-
-
Incubation: 48 or 72 hours at 37°C/5% CO2.
-
Development:
-
Read: Absorbance at 570 nm (Reference: 630 nm).
Data Analysis:
Calculate the Selectivity Index (SI) :
-
SI > 2.0: Acceptable for early hits.
-
SI > 10.0: Excellent therapeutic window.
Module 4: Mechanistic Validation (Flow Cytometry)
If the indolizine inhibits tubulin (Module 2), treated cells must arrest in the G2/M phase of the cell cycle. If they arrest in G0/G1, the mechanism is likely off-target (e.g., kinase inhibition).
Protocol D: Cell Cycle Analysis
-
Treatment: Treat cells with IC50 concentration of indolizine for 24 hours.
-
Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol (dropwise addition while vortexing) for >2 hours at -20°C.
-
Staining:
-
Wash ethanol away with PBS.
-
Resuspend in PI/RNase Staining Buffer (Propidium Iodide stains DNA; RNase removes RNA to prevent background).
-
Incubate 30 mins at 37°C in dark.
-
-
Acquisition: Analyze on Flow Cytometer (FL2 channel for PI).
Figure 3: Decision Logic for Flow Cytometry. Tubulin inhibitors characteristically cause accumulation of cells with 4N DNA content (G2/M arrest).
References
-
Cytoskeleton Inc. (2023). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Sources
Design and synthesis of novel anti-inflammatory indolizines
Application Note: Design and Synthesis of Novel Anti-Inflammatory Indolizines
Executive Summary & Scientific Rationale
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has long been plagued by gastrointestinal (GI) toxicity and cardiovascular risks associated with non-selective COX inhibition. The indolizine scaffold—a 10-
Unlike traditional NSAIDs (e.g., Indomethacin), novel indolizine derivatives can be engineered to act as dual inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). This dual-pathway blockade mitigates the "shunt effect" where blocking COX alone forces arachidonic acid into the leukotriene pathway, exacerbating inflammation and gastric damage.
This guide details the rational design (SAR), robust synthesis via 1,3-dipolar cycloaddition, and biological validation of these scaffolds.
Rational Drug Design: Structure-Activity Relationships (SAR)
To design a potent anti-inflammatory indolizine, we utilize a bioisosteric approach, mimicking the topography of Indomethacin but replacing the indole core with an indolizine to alter electronic distribution and solubility.
Key SAR Determinants
-
Position 1 (C1): An ester (e.g.,
) or cyano group here mimics the carboxylic acid tail of NSAIDs but with improved membrane permeability. It acts as a hydrogen bond acceptor in the COX-2 active site (Arg120). -
Position 2 (C2): A lipophilic group (Phenyl or Methyl) is essential. A phenyl ring at C2 provides bulk tolerance, fitting into the hydrophobic pocket of COX-2.
-
Position 3 (C3): This is the critical "warhead" vector. A benzoyl group (substituted with 4-F, 4-CN, or 4-OMe) at C3 is vital. The carbonyl oxygen aligns with the Ser530 residue, while the aromatic ring engages in
- stacking. -
Position 7 (C7): Electron-donating groups (e.g.,
) enhance the nucleophilicity of the ring during synthesis and mimic the methoxy group of Indomethacin, improving potency.
Visualizing the Design Logic
Figure 1: Structural dissection of the indolizine pharmacophore for optimal anti-inflammatory activity.
Synthetic Protocol: One-Pot 1,3-Dipolar Cycloaddition
The most robust method for synthesizing these derivatives is the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes. This method is superior to Chichibabin cyclization due to higher regioselectivity and milder conditions.
Reaction Scheme Overview
-
Quaternization: Reaction of a substituted pyridine with an
-bromo ketone to form a pyridinium salt. -
Ylide Formation & Cyclization: In situ generation of the N-ylide using a weak base, followed by trapping with an activated alkyne (e.g., ethyl propiolate or DMAD).
Detailed Protocol
Reagents:
-
Starting Material A: 4-Methoxy-pyridine (or substituted derivative).[1][2]
-
Starting Material B: 2-Bromo-1-(4-substituted-phenyl)ethan-1-one (Phenacyl bromide derivative).
-
Dipolarophile: Ethyl propiolate or Dimethyl acetylenedicarboxylate (DMAD).
-
Catalyst/Base: Anhydrous Potassium Carbonate (
) or Triethylamine ( ). -
Solvent: Dry Dimethylformamide (DMF) or Acetonitrile (
).
Step-by-Step Methodology:
-
Salt Formation (Intermediate):
-
Dissolve 4-methoxypyridine (10 mmol) in dry acetone (20 mL).
-
Add the substituted phenacyl bromide (10 mmol) dropwise at
. -
Stir at room temperature (RT) for 4–6 hours. A precipitate will form.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Starting materials should disappear.
-
Filter the solid pyridinium bromide salt, wash with cold ether, and dry under vacuum. Yield is typically >90%.[2]
-
-
Cycloaddition (Indolizine Formation):
-
Charge a round-bottom flask with the pyridinium salt (5 mmol) and dry DMF (15 mL).
-
Add the activated alkyne (e.g., ethyl propiolate, 6 mmol, 1.2 equiv).
-
Add anhydrous
(10 mmol, 2 equiv). -
Condition: Heat the mixture to
for 4–6 hours under atmosphere. -
Note: The solution usually turns dark yellow or fluorescent, indicating ylide formation and cyclization.
-
-
Work-up & Purification:
-
Pour the reaction mixture into crushed ice-water (100 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash the organic layer with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).
-
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic pathway for generating indolizine libraries.
Biological Evaluation: COX-2 Inhibition Screening
Once synthesized, the compounds must be validated for mechanism of action. The primary screen is the Colorimetric COX (Ovine) Inhibitor Screening Assay .
Assay Principle:
Peroxidase activity of COX enzymes oxidizes the colorimetric substrate (TMPD) during the reduction of
Protocol:
-
Preparation: Dissolve test compounds in DMSO to prepare a 10 mM stock. Dilute to test concentrations (0.01
M – 100 M). -
Enzyme Incubation:
-
In a 96-well plate, add 150
L of Assay Buffer. -
Add 10
L of Heme and 10 L of COX-2 (or COX-1 for selectivity check) enzyme. -
Add 20
L of Test Compound (or solvent control). -
Incubate for 5 minutes at
.
-
-
Initiation:
-
Add 20
L of Colorimetric Substrate (TMPD). -
Add 20
L of Arachidonic Acid to initiate the reaction.
-
-
Measurement:
-
Read absorbance at 590 nm immediately and every 1 minute for 5 minutes.
-
-
Analysis:
-
Calculate
using a sigmoidal dose-response curve (GraphPad Prism). -
Target Criteria:
and Selectivity Index ( ) > 50.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete quaternization | Ensure reagents are dry; extend reaction time to 12h; switch solvent to acetonitrile. |
| No Cyclization (Step 2) | Base degradation or wet solvent | Use freshly dried DMF; ensure |
| Poor Solubility | Highly lipophilic C2/C3 groups | Incorporate a morpholine or piperazine tail at the C3 benzoyl position to improve water solubility. |
| Lack of COX-2 Selectivity | C3 substituent too small | Increase steric bulk at C3 (e.g., change benzoyl to 4-phenylbenzoyl) to exploit the larger COX-2 side pocket. |
References
-
Shrivastava, S. K., et al. (2017).[3][4][5] "Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity."[4][5] Bioorganic & Medicinal Chemistry.
-
Sandeep, C., et al. (2017).[2][4][5][6] "Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening." Indian Journal of Pharmaceutical Education and Research.
-
Sebastijanović, A., et al. (2025).[6][7] "New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes."[7][8] ResearchGate.[5][8][9]
-
BenchChem Application Note. (2025). "The Multifaceted Biological Activities of Indolizine Derivatives: A Technical Guide."
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. papersflow.ai [papersflow.ai]
- 4. Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromo-indolizine-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This technical guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 8-Bromo-indolizine-3-carboxylic acid. It is designed for researchers, medicinal chemists, and process development professionals aiming to improve reaction yields, minimize side-product formation, and ensure consistent outcomes.
Introduction: The Challenge of Synthesizing Substituted Indolizines
The indolizine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1] The synthesis of specifically substituted indolizines, such as 8-Bromo-indolizine-3-carboxylic acid, often proceeds via a multi-step sequence, most commonly initiated by the Tschitschibabin (Chichibabin) reaction.[1][2] While classic, this pathway is sensitive to reaction conditions, and suboptimal execution can lead to significantly reduced yields, complex purification challenges, and unwanted side reactions.
This guide addresses the most common failure points in the standard two-step synthesis: (1) the base-mediated cycloaddition to form the indolizine ester intermediate, and (2) the subsequent saponification to yield the final carboxylic acid.
Synthetic Overview: The Recommended Pathway
The most reliable synthesis of 8-Bromo-indolizine-3-carboxylic acid involves a two-step process starting from 3-bromopyridine. First, a Tschitschibabin reaction with an ethyl α-haloacetate derivative forms the core indolizine structure with an ester at the C-3 position. This is followed by a controlled hydrolysis of the ester to the desired carboxylic acid.
Caption: Recommended two-step synthetic workflow.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Part 1: Tschitschibabin Cycloaddition (Ester Formation)
Question 1: My reaction yield for Ethyl 8-bromo-indolizine-3-carboxylate is extremely low or zero. TLC analysis shows only baseline material and unreacted 3-bromopyridine. What went wrong?
Answer: This is a classic failure mode often traced back to the pyridinium ylide formation and its subsequent stability. The ylide is the key intermediate for the intramolecular 1,5-dipolar cyclization.[2]
Causality & Solutions:
-
Inefficient Ylide Formation: The base is responsible for deprotonating the methylene group of the pyridinium salt to form the ylide.[2]
-
Problem: The chosen base may be too weak or sterically hindered to efficiently deprotonate the acidic methylene protons adjacent to the pyridinium nitrogen.
-
Solution: While strong bases like NaOH or K₂CO₃ can be used, they often promote self-condensation and polymerization of the ylide, leading to tar formation. A mild, inorganic base like sodium bicarbonate (NaHCO₃) is often optimal. It is basic enough to facilitate ylide formation but not so strong as to cause rampant side reactions. Ensure at least 2.0 equivalents of the base are used.[2]
-
-
Solvent Issues: The reaction medium plays a critical role.
-
Problem: The presence of water or protic solvents can quench the ylide intermediate, preventing cyclization. Furthermore, the solvent must be able to dissolve the pyridinium salt intermediate.
-
Solution: Use anhydrous solvents. Anhydrous acetone or acetonitrile are excellent choices as they facilitate the initial quaternization and the subsequent cyclization.[2] Refluxing in anhydrous acetone is a common and effective procedure.[2]
-
-
Poor Quaternization: The reaction between 3-bromopyridine and ethyl bromopyruvate must first form the N-alkylated pyridinium salt.
-
Problem: Insufficient reaction time or temperature for the initial quaternization step will leave unreacted starting materials.
-
Solution: Ensure the substituted pyridine and the bromo-ester are refluxed together for a sufficient period (typically 2-4 hours) before the addition of the base to allow for complete salt formation.[2] The formation of a precipitate (the pyridinium salt) is a good visual indicator.
-
Question 2: The reaction turned into a dark, intractable tar after adding the base. How can I prevent this?
Answer: Tar formation is a strong indicator of uncontrolled polymerization or decomposition reactions, which are common pitfalls in Tschitschibabin syntheses.
Causality & Solutions:
-
Base Strength and Concentration:
-
Problem: A strong base (e.g., alkoxides, hydroxides) can lead to rapid, exothermic ylide formation. The high concentration of the reactive ylide can then undergo intermolecular reactions and polymerization rather than the desired intramolecular cyclization.
-
Solution: As mentioned in Question 1, switch to a milder base like NaHCO₃. Add the base portion-wise to the reaction mixture at room temperature or slightly below to control the initial rate of ylide formation before heating to reflux.
-
-
Temperature Control:
-
Problem: Overheating the reaction after base addition can accelerate decomposition pathways.
-
Solution: Maintain a gentle reflux. Vigorous, uncontrolled heating is detrimental. Monitor the internal reaction temperature if possible.
-
-
Purity of Reagents:
-
Problem: Ethyl bromopyruvate is susceptible to decomposition. Old or impure reagents can introduce contaminants that catalyze polymerization.
-
Solution: Use freshly distilled or recently purchased ethyl bromopyruvate. Ensure the 3-bromopyridine is also of high purity.
-
Part 2: Saponification (Carboxylic Acid Formation)
Question 3: My hydrolysis reaction is very slow or stalls, leaving a significant amount of starting ester. How can I drive it to completion?
Answer: Incomplete saponification is typically a matter of reaction kinetics and equilibrium.
Causality & Solutions:
-
Insufficient Base/Water:
-
Problem: Saponification is a bimolecular reaction. Insufficient concentrations of either hydroxide or water will slow the reaction. Steric hindrance around the ester can also impede the nucleophilic attack by hydroxide.
-
Solution: Use a moderate excess of the base (e.g., 2-5 equivalents of NaOH or LiOH). Ensure water is present as a co-solvent with an alcohol (e.g., methanol, ethanol) or THF to maintain solubility of the organic substrate. Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hindered esters.
-
-
Low Temperature:
-
Problem: Hydrolysis reactions often have a significant activation energy. Room temperature may be insufficient for a timely conversion.
-
Solution: Gently heat the reaction mixture. A temperature of 50-60 °C is usually sufficient to increase the reaction rate without causing significant side reactions. Monitor progress by TLC until all the starting ester has been consumed.
-
Question 4: I lose a significant portion of my product during the acidic workup, and I suspect decarboxylation. How can this be avoided?
Answer: Indolizine-3-carboxylic acids can be susceptible to decarboxylation, especially under harsh acidic conditions or at elevated temperatures, due to the electron-rich nature of the heterocyclic ring which can stabilize the intermediate formed upon loss of CO₂.
Causality & Solutions:
-
Over-acidification and Heat:
-
Problem: Using a strong acid to neutralize the reaction mixture and protonate the carboxylate can lower the pH too much. If this is combined with any heating during solvent removal, decarboxylation is likely.
-
Solution: Perform the acidification step in an ice bath (0-5 °C). Use a milder acid like 1M citric acid or carefully add 1M HCl dropwise only until the pH is approximately 3-4, where the carboxylic acid precipitates. Do not acidify to pH 1.
-
-
Workup Procedure:
-
Problem: Prolonged exposure to acidic aqueous conditions can promote side reactions.
-
Solution: Once the product has precipitated upon acidification, filter it immediately. Wash the solid with cold water and then dry it under vacuum at a low temperature (e.g., <40 °C). Avoid concentrating the acidic aqueous solution on a rotary evaporator to "recover more product," as this is a prime condition for decarboxylation.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the detailed mechanism of the Tschitschibabin reaction, and why is it so sensitive?
The reaction proceeds in four key stages: (1) Quaternization of the pyridine nitrogen by the α-halo ester; (2) Ylide Formation via deprotonation of the acidic methylene group; (3) Intramolecular 1,5-Dipolar Cyclization , where the carbanion of the ylide attacks the carbonyl carbon of the ester group; and (4) Aromatization , typically through dehydration, to form the stable indolizine ring system.[1][2] The sensitivity arises from the central ylide intermediate, which can be quenched by protons or undergo undesirable intermolecular reactions if its concentration or the reaction temperature is too high.
Caption: Key stages of the Tschitschibabin reaction.
FAQ 2: How critical is the purity of my starting materials?
It is absolutely critical.
-
3-Bromopyridine: Impurities can interfere with the initial quaternization step.
-
Ethyl Bromopyruvate: This reagent is inherently unstable and can contain acidic byproducts from decomposition. These acids can neutralize the base, and other impurities can promote tar formation. Using freshly opened or distilled material is highly recommended.
FAQ 3: Are there modern alternatives to the Tschitschibabin reaction for this synthesis?
Yes, transition-metal-catalyzed methods have become powerful alternatives for constructing the indolizine core.[3][4]
-
Copper-Catalyzed Reactions: Various copper-catalyzed protocols exist, often involving the cyclization of pyridine derivatives with alkynes or other coupling partners.[5][6][7] These methods can sometimes offer milder conditions and broader functional group tolerance.
-
Palladium-Catalyzed Reactions: Palladium-catalyzed cascade reactions have also been developed for indolizine synthesis.[8] While these methods are powerful, they may require more specialized starting materials and catalyst systems compared to the classic Tschitschibabin approach. For the specific target of 8-Bromo-indolizine-3-carboxylic acid, the classic route often remains the most direct if properly optimized.
Data Summary Table
| Parameter | Condition A (Suboptimal) | Condition B (Recommended) | Expected Outcome Difference |
| Base (Step 1) | K₂CO₃ or NaOH (2.0 eq) | NaHCO₃ (2.5 eq) | Condition A often leads to dark tar and low yields (<20%). Condition B gives a cleaner reaction and higher yields (50-70%). |
| Solvent (Step 1) | Ethanol or Methanol | Anhydrous Acetone or Acetonitrile | Protic solvents in A will quench the ylide, leading to minimal or no product. Anhydrous solvents in B are essential. |
| Workup pH (Step 2) | Acidify to pH < 2 | Carefully acidify to pH 3-4 in an ice bath | Strong acidity in A increases the risk of decarboxylation, especially with heating. Mild acidification in B preserves the product. |
| Temperature (Step 2) | Reflux during hydrolysis and workup | 50-60 °C for hydrolysis; 0-5 °C for acidic workup | High temperatures in A significantly increase product loss. Controlled, lower temperatures in B are critical for yield. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 8-bromo-indolizine-3-carboxylate
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromopyridine (1.0 eq) and anhydrous acetone (approx. 10 mL per mmol of pyridine).
-
Quaternization: Add ethyl bromopyruvate (1.05 eq) to the solution. Heat the mixture to a gentle reflux for 3 hours. A precipitate of the pyridinium salt should form.
-
Ylide Formation & Cyclization: Cool the reaction mixture to room temperature. Add sodium bicarbonate (NaHCO₃, 2.5 eq) in one portion.
-
Reaction: Heat the resulting suspension back to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the pyridinium salt spot has been consumed.
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Wash the solid pad with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography.[9]
Protocol 2: Hydrolysis to 8-Bromo-indolizine-3-carboxylic acid
-
Setup: Dissolve the crude or purified Ethyl 8-bromo-indolizine-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Saponification: Add sodium hydroxide (NaOH, 3.0 eq) and stir the mixture at 50 °C. Monitor by TLC until the starting ester is fully consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath.
-
Precipitation: Slowly add 1M HCl dropwise with vigorous stirring. Monitor the pH, stopping when it reaches ~3-4. A solid precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water.
-
Drying: Dry the solid under high vacuum at a temperature not exceeding 40 °C to yield the final product.
Protocol 3: General Purification Strategy
-
Column Chromatography (Ester): The crude ester is best purified on silica gel.[9] A gradient elution starting from hexanes and slowly increasing the proportion of ethyl acetate is typically effective. For basic indolizines that may streak, adding 0.5-1% triethylamine to the eluent can improve separation.[9]
-
Recrystallization (Carboxylic Acid): If the final acid requires further purification, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can be effective. The ideal solvent should dissolve the product when hot but poorly at room temperature.
References
- An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithi
-
Synthesis of Ester-Substituted Indolizines from 2-Propargyloxypyridines and 1,3-Dicarbonyls. (2022). The Journal of Organic Chemistry. Available from: [Link]
- Multi-component one-pot synthesis of indolizine deriv
-
Copper(I)-Catalyzed Synthesis of Functionalized Indolizinones from Substituted Pyridine Homologated Ynones. (2019). The Journal of Organic Chemistry. Available from: [Link]
-
Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives. (2015). Organic Chemistry Portal. Available from: [Link]
-
Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. (2016). IntechOpen. Available from: [Link]
-
Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. (2001). PubMed. Available from: [Link]
-
Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. (2001). ResearchGate. Available from: [Link]
-
Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. (2001). The Journal of Organic Chemistry. Available from: [Link]
-
Recent Advances in the Synthesis of Indolizines and their Derivatives. (2025). International Journal of Engineering Trends and Technology. Available from: [Link]
- Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). [Source not available].
- Facile synthesis of indolizino[8,7-b]indole and pyrido[1,2-a:3,4-b']diindole derivatives based on domino reactions of 1-aroyl-3,4-dihydro-β-carbolines. (2022). [Source not available].
-
Indolizine synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Antibacterial Activities of Some Indolizine Carboxylic Acids. (n.d.). ResearchGate. Available from: [Link]
- asian journal - of organic chemistry. (n.d.). Lirias.
-
Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. (2008). PubMed. Available from: [Link]
- Method for purifying a bromine compound. (n.d.). Google Patents.
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PMC. Available from: [Link]
-
How to isolate and purify indolizidine compounds?. (2014). ResearchGate. Available from: [Link]
-
Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure. Available from: [Link]
-
PURIFICATION OF AROMATIC CARBOXYLIC ACIDS. (2020). European Patent Office. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Sci-Hub. Copper(I)-Catalyzed Synthesis of Functionalized Indolizinones from Substituted Pyridine Homologated Ynones / The Journal of Organic Chemistry, 2019 [sci-hub.box]
- 6. Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives [organic-chemistry.org]
- 7. Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications | IntechOpen [intechopen.com]
- 8. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Substituted Indolizines
Welcome to the Technical Support Center for the synthesis of substituted indolizines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of this important class of N-fused heterocyclic compounds. This resource provides practical, field-proven insights and solutions to overcome common synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions arising during the synthesis of substituted indolizines. The troubleshooting guide is presented in a question-and-answer format to directly address specific experimental challenges.
Section 1: Issues with Classical Indolizine Syntheses
Question 1: My Tschitschibabin (Chichibabin) reaction for synthesizing a substituted indolizine is resulting in a very low yield or failing completely. What are the common causes?
Answer: The Tschitschibabin reaction, a classic method for indolizine synthesis, involves the reaction of a pyridine derivative with an α-halo ketone.[1] While historically significant, it often presents challenges leading to low yields or reaction failure. The primary culprits are:
-
Steric Hindrance: Substituents on the pyridine ring, particularly at the 6-position (which becomes the 5-position of the indolizine), can sterically hinder the initial N-alkylation or the subsequent cyclization step.[2]
-
Incorrect Base or Base Concentration: The choice and concentration of the base are critical for the intramolecular cyclization of the intermediate pyridinium salt. A mild base like sodium bicarbonate is often used. Ensure the base is fresh and used in the correct stoichiometric amount.[3]
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. Experiment with a temperature gradient to find the optimal condition for your specific substrate.[3]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the pyridine ring can inhibit the reaction.[3] In such cases, harsher reaction conditions (e.g., a stronger base or higher temperature) may be necessary, or an alternative synthetic route should be considered.
-
Poor Quality of Starting Materials: Ensure that the pyridine precursor and the α-halo carbonyl compound are pure, as impurities can interfere with the reaction and lead to the formation of byproducts.[3]
Troubleshooting Workflow for the Tschitschibabin Reaction
Caption: Troubleshooting workflow for the Tschitschibabin reaction.
Section 2: Challenges in Modern Indolizine Syntheses
Question 2: I am attempting a 1,3-dipolar cycloaddition for indolizine synthesis, but I'm facing issues with regioselectivity and subsequent aromatization. How can I address this?
Answer: The 1,3-dipolar cycloaddition is a versatile and widely used method for constructing the indolizine core, typically involving a pyridinium ylide and a dipolarophile (e.g., an alkyne or alkene).[4][5] Key challenges include:
-
Regioselectivity: The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the pyridinium ylide and the dipolarophile.[4] Generally, the reaction proceeds with high regioselectivity. If you are observing a mixture of regioisomers, consider modifying the electronic nature of your starting materials. For instance, using a more electron-deficient alkyne can enhance the regioselectivity.
-
Aromatization of the Dihydroindolizine Intermediate: When an alkene is used as the dipolarophile, the initial cycloadduct is a dihydroindolizine, which requires a subsequent oxidation step to form the aromatic indolizine.[6] If this aromatization is inefficient, you may isolate the dihydroindolizine or a mixture of products.
-
Oxidant Choice: The choice of oxidant is crucial. Common oxidants include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or simply performing the reaction under an oxygen atmosphere.[4] The efficiency of the oxidation can be substrate-dependent.
-
Reaction Conditions: Ensure the reaction conditions are suitable for the oxidation step. This may involve adjusting the temperature or reaction time after the initial cycloaddition.
-
Experimental Protocol for a One-Pot 1,3-Dipolar Cycloaddition and Aromatization
-
Reactant Preparation: To a solution of the substituted pyridine (1.2 mmol) and the electron-deficient alkene (1.0 mmol) in acetonitrile (5 mL), add the α-halo carbonyl compound (1.2 mmol) and K₂CO₃ (2.0 mmol).
-
Oxidation: Add a suitable oxidant, such as TEMPO (1.2 mmol), to the mixture.[4]
-
Reaction: Stir the reaction mixture at 80 °C and monitor the progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired indolizine product.[4]
Question 3: My transition-metal-catalyzed synthesis of a substituted indolizine is giving low yields and multiple side products. What are the likely causes and solutions?
Answer: Transition-metal-catalyzed reactions, such as C-H functionalization and cross-coupling reactions, are powerful modern methods for indolizine synthesis.[7][8] However, their success is highly dependent on several factors:
-
Catalyst Activity: Ensure the palladium, copper, or other transition metal catalyst is active. Using a catalyst that has been improperly stored or is from an old batch can lead to failed reactions.[2] Consider using a fresh batch or a different catalyst source.
-
Ligand Choice: For cross-coupling reactions, the choice of ligand is often critical for both reactivity and selectivity. If you are experiencing low yields, screening a variety of ligands (e.g., phosphine-based ligands for Suzuki or Buchwald-Hartwig couplings) may be necessary.
-
Base Selection: The choice and amount of base are crucial. While common bases like sodium carbonate or potassium phosphate are often effective, some challenging substrates may require different bases like cesium carbonate.[2]
-
Solvent and Temperature: The reaction solvent and temperature must be optimized. Anhydrous and degassed solvents are often necessary to prevent catalyst deactivation and side reactions.
-
Substrate Purity: Impurities in the starting materials can poison the catalyst. Ensure your substrates are of high purity.
Table 1: Troubleshooting Common Issues in Transition-Metal-Catalyzed Indolizine Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst; consider a different catalyst or precatalyst. |
| Inappropriate ligand | Screen a panel of ligands to find one that promotes the desired transformation. | |
| Incorrect base | Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Formation of Side Products | Catalyst decomposition | Ensure strictly anhydrous and anaerobic conditions; use degassed solvents. |
| Undesired C-H activation | Modify the directing group or the catalyst system to improve regioselectivity. | |
| Homocoupling of starting materials | Adjust the stoichiometry of the reactants; add the limiting reagent slowly. |
Section 3: Product Stability and Purification
Question 4: My substituted indolizine product appears to be unstable and decomposes during purification or storage. What can I do to improve its stability?
Answer: The stability of the indolizine core can be influenced by its substitution pattern. The parent, unsubstituted indolizine is known to be unstable under ambient conditions.[9] However, the stability generally increases with the presence of substituents.[9]
-
Electronic Effects: Electron-withdrawing groups (e.g., cyano, acetyl) can stabilize the ring by reducing its electron density, making it less susceptible to oxidation.[9] Conversely, some derivatives with electron-donating groups can be unstable.[6]
-
Purification Method: Column chromatography on silica gel can sometimes lead to decomposition, especially for sensitive compounds. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[2] Recrystallization is often a milder purification method if applicable.[10]
-
Handling and Storage: Many indolizine derivatives are sensitive to air and light.[9] It is advisable to handle them under an inert atmosphere (e.g., Argon or Nitrogen) and store them in a cool, dark place, such as a refrigerator or freezer, in a well-sealed container.[2][9]
General Workflow for Purification of Indolizine Derivatives
Caption: General purification workflow for indolizine derivatives.
References
- Benchchem. (2025). Technical Support Center: Synthesis of 5-Substituted Indolizines. Benchchem.
- Badowska-Roslonek, K., & Dziekonski, A. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(34), 7804–7828.
- Benchchem. (2025). Application Notes: Synthesis of Indolizines via 1,3-Dipolar Cycloaddition. Benchchem.
- Benchchem. (2025). Technical Support Center: Synthesis of Indolizine-2-carbaldehyde. Benchchem.
- Benchchem. (2025). Technical Support Center: Purification Strategies for Synthesized Indolizine Derivatives. Benchchem.
- Shang, Y., et al. (2025). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. ResearchGate.
- Wang, L., et al. (2017). Facile Synthesis of Indolizines via 1,3-Dipolar Cycloadditions in [Omim]Br: The Promotion of the Reaction through Noncovalent Interactions. ACS Sustainable Chemistry & Engineering.
- Padwa, A., et al. (2005). 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds. ACS Publications.
- Badowska-Roslonek, K., & Dziekonski, A. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry (RSC Publishing).
- Wang, Z., et al. (n.d.). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. PMC.
- Benchchem. (n.d.). Managing the stability and degradation of indolizine compounds in storage. Benchchem.
- Kumar, R., et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Nucleosides, Nucleotides & Nucleic Acids, 41(11), 1127-1140.
- Kumar, R., et al. (2025). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. ResearchGate.
- Benchchem. (2025). Experimental Guide to the Tschitschibabin Reaction for Indolizines. Benchchem.
- Wang, Z., et al. (2024). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega.
- Badowska-Roslonek, K., & Dziekonski, A. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. ResearchGate.
- Badowska-Roslonek, K., & Dziekonski, A. (n.d.). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. Organic Chemistry Frontiers (RSC Publishing).
- Chen, B., et al. (n.d.). Silver-Mediated Synthesis of Indolizines via Oxidative C-H functionalization and 5-endo-dig cyclization. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 7. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Silver-Mediated Synthesis of Indolizines via Oxidative C-H functionalization and 5- endo-dig cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification & Handling of 8-Bromo-indolizine-3-carboxylic acid
Overview
8-Bromo-indolizine-3-carboxylic acid (CAS: 2305079-59-6) is a highly valuable, yet sensitive, heterocyclic building block utilized in drug discovery and materials science (1)[1]. The presence of both a bromine atom (a heavy, lipophilic cross-coupling handle) and a carboxylic acid (an amphoteric, hydrophilic moiety) creates unique solubility and stability challenges. This support guide addresses the most critical bottlenecks researchers face during its purification, focusing on preventing decarboxylation and optimizing yield.
Table 1: Physicochemical Properties & Purification Parameters
| Parameter | Value / Characteristic | Impact on Purification |
| CAS Number | 2305079-59-6 | Unique identifier for sourcing and spectral matching[1]. |
| Molecular Weight | 240.05 g/mol | Determines stoichiometric calculations for acid-base extraction. |
| pKa (Estimated) | ~4.0 - 4.5 | Requires pH < 3 for complete precipitation from aqueous solutions. |
| Stability | Prone to thermal decarboxylation | Avoid prolonged heating >60°C; concentrate under reduced pressure[2]. |
| Solubility | Soluble in EtOAc, DMSO, MeOH | Insoluble in non-polar solvents (Hexanes) and neutral water. |
Troubleshooting Guides & FAQs
Q1: Why does my 8-Bromo-indolizine-3-carboxylic acid streak heavily during silica gel chromatography, and how can I prevent product loss?
The Causality: Indolizine-3-carboxylic acids are electron-rich heteroaromatics. When subjected to standard normal-phase silica gel, the free carboxylic acid group hydrogen-bonds strongly with the stationary phase silanol groups, causing severe peak tailing and irreversible adsorption (3)[3]. Furthermore, the slightly acidic nature of silica can catalyze the degradation of the indolizine core if residence time is too long.
The Solution & Protocol (Silica Gel Chromatography with Acid Modifier): To suppress the ionization of the carboxylic acid and mask the silanol sites, you must use an acid modifier in your mobile phase.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate containing exactly 1% (v/v) Glacial Acetic Acid (AcOH).
-
Column Packing: Slurry-pack the silica gel using the acid-modified hexanes. Self-Validation Check: Ensure the column bed is perfectly level and compact; uneven beds exacerbate the tailing of polar heterocycles.
-
Dry Loading: Dissolve the crude mixture in a minimum amount of THF or EtOAc, add Celite (1:2 mass ratio to crude), and concentrate to a free-flowing powder. Load this onto the column.
-
Elution: Run a gradient from 10% EtOAc/Hexanes (+1% AcOH) to 50% EtOAc/Hexanes (+1% AcOH).
-
Fraction Concentration: Critical Step. Do not heat the water bath above 35°C during rotary evaporation. Residual acetic acid can concentrate and promote decarboxylation of the indolizine core under thermal stress[2].
Q2: How do I efficiently separate the product from unreacted bromo-precursors using acid-base extraction?
The Causality: Most indolizine synthesis precursors (e.g., bromopyridines) and degradation byproducts (e.g., 8-bromo-indolizine) are neutral. By exploiting the pKa of the C-3 carboxylic acid, we can selectively partition the target molecule into an aqueous basic phase as a water-soluble carboxylate salt, leaving neutral impurities in the organic phase (4)[4].
Workflow: Acid-Base Extraction of 8-Bromo-indolizine-3-carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).
-
Basic Extraction: Add an equal volume of 5% aqueous NaHCO3. Stir vigorously for 10 minutes. Self-Validation Check: Observe CO2 gas evolution. Once bubbling stops entirely, neutralization is complete.
-
Phase Separation: Transfer to a separatory funnel. Drain the lower aqueous layer (contains the product) into a clean Erlenmeyer flask. Wash the retained organic layer once more with 5% NaHCO3 and combine the aqueous layers.
-
Thermal Control: Place the combined aqueous layers in an ice-water bath and cool to 0–5°C.
-
Acidification: Dropwise, add 1M HCl while stirring continuously until the pH reaches 3.0. Self-Validation Check: Verify with a calibrated pH meter. A thick, off-white to pale yellow precipitate must form. If the solution remains clear, the pH is not low enough.
-
Isolation: Isolate the solid via vacuum filtration. Wash the filter cake with ice-cold distilled water to remove residual NaCl. Dry under high vacuum.
Q3: My compound degrades during scale-up purification. What causes this, and what is the optimal Preparative HPLC method?
The Causality: Indolizine-3-carboxylic acids are highly susceptible to protodecarboxylation. When exposed to strong acids (like Trifluoroacetic Acid, TFA, commonly used in HPLC) combined with the heat of solvent removal, the protonation of the C-3 position triggers the irreversible loss of CO2 (2)[2].
Logical Relationship: Decarboxylation degradation pathway of indolizine-3-carboxylic acids.
The Solution & Protocol (Mild Prep-HPLC): Replace TFA with Formic Acid (FA), which is a weaker acid and more volatile, significantly reducing the risk of decarboxylation during fraction lyophilization.
Table 2: Optimized Preparative HPLC Gradient
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (H2O + 0.1% FA) | % Mobile Phase B (MeCN + 0.1% FA) |
| 0.0 | 20.0 | 90 | 10 |
| 2.0 | 20.0 | 90 | 10 |
| 15.0 | 20.0 | 10 | 90 |
| 18.0 | 20.0 | 10 | 90 |
| 18.1 | 20.0 | 90 | 10 |
Step-by-Step Methodology:
-
Sample Prep: Dissolve the sample in a 1:1 mixture of DMSO and Mobile Phase A. Filter through a 0.45 µm PTFE syringe filter.
-
Injection: Inject the sample onto a C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).
-
Fraction Collection: Collect fractions based on UV absorbance at 254 nm.
-
Solvent Removal: Do not use a rotary evaporator. Immediately freeze the collected fractions on dry ice and lyophilize (freeze-dry) to obtain the pure product without thermal stress.
Q4: My compound is precipitating as an amorphous, sticky solid instead of crystals. What is the best recrystallization solvent?
The Causality: Rapid precipitation (such as crashing out of water during acidification) kinetically traps solvent molecules and trace impurities within the solid matrix, yielding an amorphous powder. To achieve a crystalline state, the process must be thermodynamically controlled. 8-Bromo-indolizine-3-carboxylic acid has a rigid planar core but competing polarity from the bromo and carboxyl groups. A binary solvent system of Ethanol (good solvent) and Water (anti-solvent) provides the perfect dynamic range for controlled crystal nucleation.
Step-by-Step Methodology (Recrystallization):
-
Dissolution: Place the amorphous solid in a round-bottom flask. Add a minimum volume of boiling Ethanol until the solid just dissolves.
-
Hot Filtration: If any insoluble particulates remain, perform a rapid hot filtration through fluted filter paper.
-
Anti-Solvent Addition: Keep the solution near boiling and add hot distilled water dropwise until the solution becomes faintly cloudy (the saturation point).
-
Clarification: Add 1-2 drops of Ethanol until the solution is perfectly clear again.
-
Cooling: Remove from heat. Allow the flask to cool to room temperature completely undisturbed. Self-Validation Check: Needle-like or plate-like crystals should begin forming within 1-2 hours. If oiling out occurs, reheat and add slightly more Ethanol.
-
Harvesting: Chill the flask in an ice bath for 30 minutes to maximize yield, filter the crystals, and wash with ice-cold 10% Ethanol/Water.
References
- Capot Chemical. "Specifications of 8-Bromo-indolizine-3-carboxylic acid." Capotchem.com.
- Rosemary George. "SYNTHESIS AND CONFORMATIONAL STUDIES OF INDOLIZINES." Core.ac.uk.
- National Institutes of Health (NIH). "Rapid synthesis of azoindolizine derivatives via aryldiazonium salts." PMC.
- ResearchGate. "Decarboxylation of indole-3-carboxylic acids under metal-free conditions." ResearchGate.net.
Sources
Technical Support Center: Indolizine Synthesis & Byproduct Minimization
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Identifying and Minimizing Byproducts in Indolizine Synthesis Reference ID: KB-IND-2026-03
Introduction
Welcome to the Advanced Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist.
Indolizine synthesis is deceptively simple on paper but notoriously temperamental on the bench. Whether you are employing the classical Scholtz-Tschitschibabin route, modern 1,3-dipolar cycloadditions , or transition-metal catalyzed cyclizations , the electron-rich nature of the indolizine core makes it a magnet for oxidative degradation and polymerization.
This guide bypasses generic advice. We will troubleshoot specific failure modes—tarry mixtures, regioisomeric scrambles, and catalyst deactivation—using a causal analysis approach.
Module 1: The 1,3-Dipolar Cycloaddition (Pyridinium Ylide Route)
Context: This is the most versatile method for accessing substituted indolizines. It involves generating a pyridinium ylide (dipole) which reacts with an alkyne or alkene (dipolarophile).[1][2]
Troubleshooting Guide: Regioselectivity & Dimerization
Q: I am seeing two close-running spots on my TLC and my yield is <40%. Is this a regioisomer issue?
Diagnosis: Likely, yes. But if the spots are fluorescent and turn dark upon standing, you are also battling oxidative dimerization of the ylide.
The Mechanism of Failure:
-
Regioisomers: The cycloaddition is concerted but asynchronous. The regiochemistry is governed by the FMO (Frontier Molecular Orbital) coefficients.[1] If your pyridinium salt has a substituent at the 3-position, steric hindrance competes with electronic directing effects, leading to a mixture of 1- and 3-substituted indolizines.
-
Ylide Dimerization: Pyridinium ylides are nucleophilic carbon species. In the presence of trace oxidants (or slow addition of the dipolarophile), two ylide molecules react to form a dihydro-bipyridine derivative, effectively killing your stoichiometry.
Corrective Protocol:
-
Switch to In Situ Generation: Never isolate the ylide unless it is stabilized by strong electron-withdrawing groups (e.g., -CN, -CO2Et). Generate it in the presence of the dipolarophile.
-
The "Reverse Addition" Technique:
-
Standard: Add base to salt, then add alkyne. (High local concentration of ylide
Dimerization). -
Optimized: Dissolve Pyridinium Salt + Alkyne in solvent. Add Base (e.g.,
or ) slowly via syringe pump. This keeps the steady-state concentration of the ylide low, forcing it to react with the alkyne rather than itself.
-
Q: My product decomposes on the silica column. It turns brown/black.
Diagnosis: Acid-catalyzed polymerization. Indolizines are electron-rich (isoelectronic with azulene) and sensitive to the acidic sites on standard silica gel (
Solution:
-
Buffer the System: Pre-wash your silica column with 1% Triethylamine (
) in hexanes. -
Alternative Phase: Switch to Neutral Alumina (Activity Grade III) .
-
Rapid Elution: Do not let the compound sit on the column. Use a gradient that elutes the product within 10-15 minutes.
Visualization: Regioselectivity Logic Flow
Figure 1: Decision tree for predicting regiochemical outcomes in 1,3-dipolar cycloadditions. Note that steric bulk at C3 overrides electronic directing effects.
Module 2: Metal-Catalyzed C-H Activation
Context: Direct cyclization of 2-alkynylpyridines using Pd(II), Cu(I), or Ag(I). This route is atom-economical but prone to specific side reactions.
Troubleshooting Guide: Homocoupling vs. Cyclization
Q: I am using CuI/PdCl2, but I am isolating significant amounts of the alkyne dimer (Glaser product).
Diagnosis: Your catalytic cycle is being hijacked by oxygen. Copper + Alkyne + Base +
Quantitative Comparison of Conditions:
| Parameter | Standard Condition (High Byproduct) | Optimized Condition (High Yield) | Mechanistic Reason |
| Atmosphere | Balloon | Argon Sparge (20 min) + Sealed Tube | Removes dissolved |
| Catalyst | Iodide can promote radical pathways; Acetate acts as a base assist. | ||
| Base | Higher solubility of Cesium in organic solvents accelerates the desired deprotonation step. |
Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst Poisoning or Product Inhibition. The indolizine product is a strong ligand (via the pyridine nitrogen lone pair) and can bind to the metal center, shutting down the cycle.
Protocol Adjustment:
-
Ligand Exchange: Add a stronger ligand to stabilize the metal but allow substrate access. For Pd-catalyzed systems, use bulky phosphines like XPhos or
(1:2 Metal:Ligand ratio). -
Temperature: Increase temperature to 100-110°C to facilitate product dissociation from the metal center.
Module 3: The Scholtz-Tschitschibabin Reaction
Context: The "sledgehammer" approach. Reacting
Q: The reaction mixture is a black tar. I cannot isolate the "Picolide" intermediate.
Diagnosis: Thermal polymerization. The classic procedure calls for refluxing acetic anhydride (
The "Modern" Scholtz Protocol: Do not rely on the 1912 literature conditions. Use a Base-Mediated approach to lower the temperature.
-
Reagents: 2-Methylpyridine (1 equiv),
-Halo ketone (1 equiv), (excess). -
Solvent: Refluxing water or Ethanol (Green Chemistry approach).
-
Step-by-Step:
-
Form the quaternary salt first (N-alkylation) at mild temps (
). -
Add mild base (
) to trigger the cyclization (Chichibabin variation). -
Result: This avoids the "Picolide" (acylated intermediate) entirely and yields the parent indolizine cleanly without tar.
-
Experimental Workflow: Optimized 1,3-Dipolar Cycloaddition
Objective: Synthesis of 3-(ethoxycarbonyl)-indolizine with minimized dimerization.
-
Preparation of Salt:
-
Dissolve pyridine derivative (1.0 mmol) in acetone.
-
Add ethyl bromoacetate (1.1 mmol) dropwise.
-
Stir at RT for 12h. Filter the white precipitate (Pyridinium salt). Wash with cold ether to remove unreacted alkyl halide.
-
Checkpoint: The salt must be a dry, white solid. Yellowing indicates decomposition.
-
-
Cycloaddition (The "Slow-Base" Method):
-
Suspend the Pyridinium salt (1.0 mmol) and Ethyl Propiolate (1.2 mmol, dipolarophile) in anhydrous THF (10 mL).
-
Add activated
(5 equiv) if an oxidation step is required (for non-leaving group dipolarophiles). Note: If using propiolate, oxidative aromatization happens spontaneously via loss of or leaving group, but MnO2 ensures completion. -
CRITICAL STEP: Dissolve
(1.5 mmol) in 2 mL THF. Add this solution to the reaction mixture dropwise over 1 hour using a syringe pump at . -
Allow to warm to RT and stir for 4 hours.
-
-
Work-up:
-
Filter through a celite pad (removes
). -
Concentrate filtrate.
-
Purify on Neutral Alumina (Grade III) eluting with Hexane/EtOAc (9:1).
-
References
-
BenchChem. Technical Support Center: Synthesis of 5-Substituted Indolizines. (2025).[1][2][4][5][6][7][8] Retrieved from
- Seregin, I. V., & Gevorgyan, V.Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews (2007).
-
Katritzky, A. R., et al. 1,3-Dipolar Cycloaddition of Pyridinium Ylides.[9][10][11] Journal of Organic Chemistry (1999).
-
Alvarez-Builla, J., et al. Indolizine Synthesis via Cycloaddition. Heterocycles (2020).[2][8][12]
-
National Institutes of Health (NIH). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition. (2016).[8] Retrieved from
-
Organic Chemistry Portal. Synthesis of Indolizines. (2023). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Indolizine synthesis [organic-chemistry.org]
- 10. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Handling of 8-Bromo-indolizine-3-carboxylic Acid
Core Technical Overview
8-Bromo-indolizine-3-carboxylic acid is a critical intermediate in the synthesis of fluorescent probes and pharmaceutical scaffolds. Its stability profile is governed by the unique electronic structure of the indolizine core—a
While the carboxylic acid moiety at the C3 position and the bromine at C8 provide some electronic stabilization compared to the parent indolizine, this molecule remains sensitive to oxidative stress , photolytic degradation , and thermal decarboxylation .[1]
This guide provides authoritative protocols to mitigate these risks, ensuring the integrity of your stock solutions and experimental results.
Solubility & Solvent Selection
The choice of solvent is the single most critical factor in maintaining stability. Indolizines are lipophilic and often exhibit poor solubility in neutral aqueous media.
Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Stability Risk | Recommendation |
| DMSO (Anhydrous) | High (>50 mM) | Low | Preferred. Use high-grade (HPLC), degassed DMSO.[1] Store at -20°C. |
| DMF (Anhydrous) | High (>50 mM) | Moderate | Acceptable.[1] Risk of hydrolysis to dimethylamine over time, which can react with the bromine handle.[1] |
| Methanol/Ethanol | Moderate | Moderate | Usable for short-term handling.[1] Avoid for long-term storage due to potential esterification or nucleophilic attack. |
| Water (pH < 4) | Very Low | High | Avoid. Acidic pH accelerates decarboxylation at the C3 position.[1] |
| PBS (pH 7.4) | Low to Moderate | Low | Stable as the carboxylate salt.[1] Requires pre-dissolution in DMSO.[1] |
Decision Logic for Solvent Selection
Figure 1: Decision tree for selecting the optimal solvent based on experimental intent.
Critical Degradation Pathways
Understanding how the molecule fails is the key to preventing it.
Mechanism 1: Oxidative Degradation
The electron-rich indolizine ring is a prime target for atmospheric oxygen, leading to the formation of colored impurities (often quinoidal species) and polymerization.[1]
-
Symptom: Solution turns yellow/brown or forms a dark precipitate.[1]
-
Prevention: Rigorous exclusion of oxygen.[1]
Mechanism 2: Decarboxylation
Indolizine-3-carboxylic acids are vinylogous carbamic acids. Under acidic conditions or heat, protonation at the C3 position facilitates the loss of
-
Symptom: Loss of the carboxylic acid peak in LC-MS (M-44 mass shift).
-
Prevention: Maintain neutral to slightly basic pH; avoid temperatures >40°C in solution.
Mechanism 3: Photolysis
Indolizines often absorb in the UV-Vis region. Excited states can undergo radical reactions or dimerization.[1]
-
Symptom: Gradual degradation even under inert atmosphere if exposed to ambient light.[1]
-
Prevention: Amber glassware is mandatory.[1]
Troubleshooting Guides & FAQs
Scenario A: "My stock solution turned brown overnight."
Diagnosis: Oxidative degradation has occurred, likely catalyzed by light or trace metals in the solvent.[1]
Corrective Protocol:
-
Discard the compromised solution. Oxidation products can act as radical initiators, accelerating further degradation.[1]
-
Prepare Fresh Stock:
-
Weigh the solid in a glovebox or under a nitrogen funnel.
-
Use anhydrous DMSO that has been sparged with Argon for 15 minutes.[1]
-
Dissolve the solid and immediately aliquot into amber glass vials with PTFE-lined caps.
-
Flash-freeze in liquid nitrogen and store at -80°C (preferred) or -20°C.
-
Scenario B: "I see a new peak with Mass [M-44] in my LC-MS."
Diagnosis: Thermal or acid-catalyzed decarboxylation.[1] You have likely lost the carboxylic acid group, yielding 8-bromo-indolizine.
Root Cause Analysis:
-
Did you use an acidic mobile phase (e.g., 0.1% TFA) and leave the sample in the autosampler?
-
Did you heat the solution to dissolve the solid?
Corrective Protocol:
-
Switch Mobile Phase: Use 0.1% Formic Acid (weaker acid) or Ammonium Acetate (pH 4.5-7.[1]0) for LC-MS analysis.
-
Cold Dissolution: Dissolve the solid at room temperature using sonication rather than heat.[1]
-
Buffer the Sample: If the sample must sit in an autosampler, dilute it in a buffered solvent (e.g., 50% MeCN / 50% Ammonium Bicarbonate 10mM).[1]
Scenario C: "The compound precipitated when diluted into cell culture media."
Diagnosis: "Crash-out" due to low aqueous solubility of the protonated acid.
Corrective Protocol:
-
Check pH: Ensure the media pH is buffered to 7.4. At this pH, the carboxylic acid (pKa ~4-5) will be deprotonated (anionic), significantly increasing solubility.[1]
-
Limit DMSO: Keep final DMSO concentration < 0.5% to avoid cytotoxicity, but ensure the initial stock is highly concentrated (e.g., 100 mM) to minimize the volume added.[1]
-
Step-wise Dilution: Dilute the DMSO stock into PBS first, vortex immediately, and then add to media.
Detailed Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Stock Solution (10 mM)
Objective: Create a stock solution stable for >6 months.
Materials:
-
8-Bromo-indolizine-3-carboxylic acid (Solid)
-
DMSO (HPLC Grade, Anhydrous, ≥99.9%)[1]
-
Argon gas line[1]
-
Amber HPLC vials with septa
Procedure:
-
Degas Solvent: Bubble Argon through 10 mL of DMSO for 15 minutes using a long needle.
-
Weighing: Weigh 24.0 mg of the compound into a 10 mL volumetric flask (wrapped in aluminum foil).
-
Dissolution: Add 5 mL of degassed DMSO. Sonicate for 30 seconds in a bath sonicator (keep water cool).
-
Fill: Dilute to volume with degassed DMSO.
-
Purge: Blow a stream of Argon over the headspace of the flask for 10 seconds.
-
Aliquot: Transfer 100 µL aliquots into amber vials. Cap immediately.
-
Storage: Store at -20°C.
Protocol 2: Stability Monitoring via HPLC
Objective: Verify compound integrity before critical assays.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 10 mM Ammonium Acetate (pH ~6.8).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 300 nm (Indolizine absorption).[1]
-
Pass Criteria: Purity > 95%; no new peaks > 1% area compared to Day 0 reference.
Visualizing Degradation Pathways
The following diagram illustrates the chemical fate of 8-Bromo-indolizine-3-carboxylic acid under stress conditions.
Figure 2: Primary degradation pathways.[1][2] Note that decarboxylation is irreversible and pH-dependent.
References
-
BenchChem Technical Support. (2025).[1][2][3] Managing the stability and degradation of indolizine compounds in storage. Retrieved from [1]
-
Seregin, I. V., & Gevorgyan, V. (2007).[1] Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193.[1] (Context on Indolizine reactivity).
-
Gribble, G. W. (2002).[1] Indolizine ring system stability and oxidation patterns.[1][2][3] Journal of the Chemical Society, Perkin Transactions 1.
-
Organic Chemistry Portal. (2024).[1] Decarboxylative Aminomethylation of Indole-3-carboxylic Acids. Retrieved from [1]
-
National Institutes of Health (NIH). (2022).[1] Design, synthesis and chemical stability of indolizine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 41(11). Retrieved from
Sources
Indolizine Formulation Tech Support Center: Solubility Enhancement & Troubleshooting Guide
Welcome to the Technical Support Center for Indolizine Drug Development. Indolizine derivatives are highly privileged scaffolds with potent anticancer, anti-tubercular, and antimicrobial properties [1]. However, their planar, nitrogen-fused 10-π electron bicyclic structure inherently leads to high crystal lattice energy and lipophilicity, frequently resulting in poor aqueous solubility (<1 µg/mL).
As a Senior Application Scientist, I have designed this guide to provide researchers with field-proven, self-validating protocols and troubleshooting logic to overcome the physicochemical barriers of indolizine candidates.
Section 1: Molecular Design & Chemical Modification
FAQ: Why do my indolizine derivatives precipitate in aqueous assay buffers despite showing high target affinity in silico? Answer: The root cause is thermodynamic. The planar nature of the indolizine core promotes strong intermolecular π-π stacking. This drives up the crystal lattice energy, meaning the thermodynamic cost of breaking apart the crystal to solvate individual molecules in water is exceedingly high.
Troubleshooting Issue: “I need to chemically modify my indolizine scaffold to improve solubility without losing its binding affinity. Where do I start?”
-
Root Cause: The molecule's Polar Surface Area (PSA) is likely too low, or the structure is too rigid.
-
Solution: Introduce
-hybridized functional groups (e.g., morpholine, piperazine) to disrupt the molecular planarity. This prevents tight crystal packing, lowering the melting point and lattice energy. Alternatively, append polar substituents (e.g., hydroxyls, sulfonates) to the pyridine or pyrrole rings to increase hydrogen-bonding interactions with water [1].
Section 2: Formulation Strategies – Cyclodextrin Inclusion Complexes
FAQ: Which cyclodextrin (CD) derivative is optimal for solubilizing indolizines?
Answer: 2-Hydroxypropyl-
Protocol: Self-Validating Preparation of HP- -CD Inclusion Complex via Lyophilization
This protocol operates as a self-validating system, ensuring that complexation is thermodynamically driven and analytically confirmed [2].
-
Phase Solubility Study (Validation Checkpoint 1): Add an excess of the indolizine candidate to aqueous solutions containing increasing concentrations of HP-
-CD (0 to 50 mM). Shake for 72 hours at 25°C. Plot API concentration vs. CD concentration. An -type linear plot confirms a 1:1 stoichiometric ratio and allows you to calculate the binding constant ( ). -
Co-dissolution: Dissolve the indolizine and HP-
-CD in a 1:1 molar ratio in a minimal volume of a water/ethanol co-solvent system. -
Equilibration: Stir the solution magnetically for 24 hours at 25°C to ensure thermodynamic equilibrium of the host-guest complex.
-
Rapid Freezing: Submerge the flask in liquid nitrogen. Causality: Rapid freezing prevents phase separation and the recrystallization of the free drug, locking the complex in its amorphous state.
-
Lyophilization: Sublimate the solvent under vacuum (0.01 mbar) for 48–72 hours to yield a dry, fluffy powder.
-
Solid-State Validation (Validation Checkpoint 2): Analyze the powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The complete disappearance of the indolizine's sharp Bragg peaks and melting endotherm confirms successful amorphization and true inclusion [2].
Troubleshooting Issue: “My lyophilized complex shows drug precipitation upon reconstitution in simulated gastric fluid.”
-
Root Cause: The binding constant (
) is too low, causing the complex to dissociate rapidly upon dilution. -
Solution: Form a ternary complex . Add 0.1% to 0.25% (w/v) of a water-soluble polymer (e.g., HPMC or PVP) during the co-dissolution step. The polymer wraps around the CD-drug complex, synergistically increasing the binding constant and preventing premature precipitation.
Experimental workflow for self-validating cyclodextrin inclusion complexation.
Section 3: Solid-State Engineering – Amorphous Solid Dispersions (ASDs)
FAQ: When should I choose an ASD over cyclodextrin complexation? Answer: Choose an ASD when your indolizine candidate has a high dose requirement (>100 mg) or a molecular weight that exceeds the optimal fit for a CD cavity. ASDs trap the drug in a high-energy amorphous state within a polymer matrix, providing a "spring and parachute" effect—rapidly springing to a supersaturated concentration and using the polymer to parachute (delay) precipitation [4].
Troubleshooting Issue: “My Hot-Melt Extruded (HME) ASD recrystallizes during stability testing at 40°C/75% RH.”
-
Root Cause: Moisture acts as a potent plasticizer. It lowers the Glass Transition Temperature (
) of the polymer matrix, increasing molecular mobility and allowing the indolizine molecules to reorient into their lower-energy crystalline state. -
Solution: Switch to a polymer with a higher
and lower hygroscopicity, such as HPMCAS (Hypromellose Acetate Succinate), instead of PVP. Ensure the drug loading does not exceed the thermodynamic miscibility limit of the polymer (typically 15-25% for indolizines).
Quantitative Comparison of Solubility Enhancement Techniques
| Technique | Primary Mechanism of Action | Typical Solubility Enhancement | Best Suited For | Key Limitation |
| Micronization | Increases surface area to improve dissolution rate. | 1.5x to 3x | High-dose, highly crystalline drugs. | Does not change thermodynamic solubility [4]. |
| HP- | Shields hydrophobic core in a hydrophilic shell. | 10x to 50x | Low-dose drugs (MW < 1000 Da). | High mass ratio of excipient to drug required. |
| Amorphous Solid Dispersion | Disrupts crystal lattice; creates supersaturation. | 50x to 100x+ | High melting point, highly insoluble drugs. | Risk of recrystallization during storage. |
| Lipid Nanosuspension | Solubilizes drug in micellar/lipid structures. | 20x to 80x | Highly lipophilic drugs (LogP > 4). | Complex manufacturing and physical instability. |
Section 4: Strategic Decision Logic
To prevent wasted resources, use the following logic tree to select the most appropriate solubility enhancement technique based on the fundamental physicochemical properties of your indolizine candidate.
Decision logic tree for selecting the optimal indolizine solubility enhancement strategy.
References
-
Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. Available at:[Link]
-
Solubility enhancement techniques: A comprehensive review - World Journal of Biology Pharmacy and Health Sciences (WJBPHS). Available at:[Link]
Technical Support Center: Scaling Up Indolizine Derivative Production
Current Status: Operational Topic: Troubleshooting Scale-Up, Purification, and Safety in Indolizine Synthesis Audience: Process Chemists, CMC Leads, and Scale-Up Engineers
Core Directive & Operational Philosophy
Welcome to the Indolizine Technical Support Hub. Scaling up indolizine scaffolds (pyrrolo[1,2-a]pyridine) presents a unique set of chemical engineering challenges distinct from standard indole chemistry. The electron-rich nature of the pyrrole ring, combined with the electron-deficient pyridine ring, creates a "push-pull" system highly susceptible to oxidative degradation and polymerization during scale-up.
This guide moves beyond bench-scale observation to industrial process control.[1] We focus on the three most critical failure modes in scaling indolizines: Thermal Runaway in Cyclization , Regioselective Isomerism , and Trace Metal Remediation .
Module A: The Tschitschibabin Cyclization (Reaction Control)
The Tschitschibabin reaction (condensation of 2-alkylpyridines with
Workflow Visualization: Tschitschibabin Scale-Up Protocol
Figure 1: Critical Process Flow for Tschitschibabin Indolizine Synthesis. Note the critical control point at the salt formation stage to prevent thermal runaway.
Troubleshooting Guide: Reaction Scale-Up
Q1: My reaction mixture turns into an intractable black tar upon adding the base. Yield is <20%. What is happening?
Root Cause: Oxidative Polymerization. The intermediate pyridinium ylide and the final electron-rich indolizine are highly sensitive to oxidation. On a bench scale, ambient air exposure is negligible. On a reactor scale, the increased surface area and agitation entrain oxygen, causing rapid oxidative polymerization (tarring).
Corrective Protocol:
-
Degassing is Mandatory: Sparge all solvents (especially water/acetone) with Nitrogen or Argon for at least 30 minutes prior to use.
-
Two-Phase Control: Switch to a biphasic system (Water/DCM or Water/Toluene) for the cyclization step. The formed indolizine immediately partitions into the organic layer, protecting it from the basic aqueous phase where degradation is faster.
-
Antioxidant Additive: Add 0.5 - 1.0 mol% of BHT (Butylated hydroxytoluene) or hydroquinone to the reaction mixture. This acts as a radical scavenger without interfering with the cyclization mechanism [1].
Q2: We are observing a dangerous exotherm during the quaternization step (Step 1). How do we manage this at the 5kg scale?
Root Cause: Arrhenius Acceleration.
The reaction between 2-alkylpyridine and
Corrective Protocol:
-
Dilution: Increase solvent volume (Acetone or Acetonitrile) to 10-15 volumes relative to the substrate.
-
Controlled Addition: Do not mix reagents all at once. Charge the pyridine and solvent first.[2] Add the
-haloketone dropwise (or via dosing pump) while maintaining . -
Active Cooling: Use a jacketed reactor with a cryostat set to 0°C during addition. Allow the reaction to warm to reflux only after addition is complete and the initial exotherm has subsided [2].
Module B: Regioselectivity & Isomer Management
A common issue in 1,3-dipolar cycloadditions (a popular alternative route) is the formation of regioisomers (C1 vs. C3 substitution), which are difficult to separate on a large scale.
Decision Tree: Isomer Troubleshooting
Figure 2: Strategic decision tree for mitigating regioisomeric mixtures in indolizine synthesis.
Q3: In the cycloaddition of pyridinium ylides, we are getting a 60:40 mixture of regioisomers. How can we shift this to >95:5?
Technical Insight: Regioselectivity is governed by FMO (Frontier Molecular Orbital) coefficients and steric hindrance.
-
Electronic Control: Electron-withdrawing groups (EWG) on the dipolarophile (alkyne) strongly favor the C1-substituted product due to secondary orbital interactions.
-
Steric Control: If the pyridinium ylide has a bulky group at the 2-position (e.g., phenyl, t-butyl), it will sterically block the C3 position, forcing reaction at C1.
Actionable Step: If you cannot alter your substrate structure, switch solvents . Changing from a polar protic solvent (Ethanol) to a non-polar aprotic solvent (Toluene or Xylene) often enhances secondary orbital interactions, improving selectivity. Lowering the reaction temperature (0°C vs Reflux) will also favor the kinetic product (often the desired isomer) over the thermodynamic mixture [3].
Module C: Purification & Metal Remediation
Indolizines are notorious for "oiling out" during crystallization and retaining transition metals (Cu, Pd) due to the coordinating ability of the bridgehead nitrogen.
Data Table: Purification Efficiency Matrix
| Method | Target Impurity | Yield Recovery | Scale Suitability | Notes |
| Acid/Base Wash | Non-basic tars, neutral organics | 85-90% | High (kg) | Crucial Step. Protonate indolizine with 1M HCl, wash organics, then basify. |
| Silica Plug | Polar polymers, baseline tars | 90-95% | Medium | Use 1-3% Et3N to prevent streaking/decomposition on silica. |
| Recrystallization | Isomers, trace start material | 60-80% | High | Anti-solvent method: Dissolve in minimal DCM, slowly add Hexane/Heptane. |
| Scavenger Resins | Pd, Cu, Rh (>500 ppm) | >95% | High | Use Thiol-modified silica (e.g., SiliaMetS® Thiol) for Pd/Cu removal. |
Q4: My product oils out instead of crystallizing. How do I fix this?
Troubleshooting Protocol: "Oiling out" indicates the product is precipitating as a supercooled liquid, often due to impurities lowering the melting point.
-
Seeding: Obtain a pure seed crystal (even 1 mg from a column fraction) and introduce it to the cloudy oil/solvent mixture at slightly elevated temperature.
-
Solvent Swap: Avoid single solvents. Use a solvent/anti-solvent couple .
-
Protocol: Dissolve the crude oil in the minimum amount of warm Ethyl Acetate. Add warm Heptane dropwise until persistent cloudiness appears. Stop stirring and let it cool very slowly (wrap the flask in foil/towels). Rapid cooling promotes oiling; slow cooling promotes lattice formation.
-
Q5: We used a Copper-catalyzed route. Residual Cu is 1200 ppm. Standard washes aren't working.
Root Cause: Indolizines are effective ligands. The nitrogen lone pair coordinates strongly to Copper, resisting aqueous extraction.
Remediation Protocol: Do not rely on EDTA washes alone.
-
Dissolve the crude product in THF or EtOAc.
-
Add 5-10 wt% of a solid metal scavenger (e.g., QuadraPure™ TU or SiliaMetS® Thiol).
-
Stir at 40-50°C for 4 hours.
-
Filter through a Celite pad.
-
Result: This typically reduces metal load from >1000 ppm to <50 ppm in a single pass [4].
References
-
BenchChem Technical Support. (2025).[1][2][3][4][5] Experimental Guide to the Tschitschibabin Reaction for Indolizines. BenchChem. 2[6]
-
Sadowski, B., et al. (2016).[7] Recent advances in the synthesis of indolizines and their π-expanded analogues. Royal Society of Chemistry. 7
-
BenchChem Technical Support. (2025). Managing regioselectivity in the synthesis of substituted indolizines. BenchChem. 3
-
BenchChem Technical Support. (2025). Purification Strategies for Synthesized Indolizine Derivatives. BenchChem. 4[6][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 8. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Indolizine Scaffold Optimization: Technical Support & Troubleshooting Center
Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, structural optimization strategies, and validated assay protocols for researchers developing indolizine-based therapeutics.
FAQ 1: Structural Optimization & Target Affinity (COX-2)
Q: Our early indolizine hits lack sufficient potency for COX-2 inhibition and suffer from poor target affinity. How can we rationally optimize the scaffold to achieve low micromolar IC50 values?
A: The indolizine scaffold is highly sensitive to the electronic and steric nature of its substituents. If your compounds lack potency, the issue likely stems from a failure to exploit the hydrophobic binding pockets of the COX-2 enzyme. Unlike classic NSAIDs like indomethacin, which rely on ionic interactions with the Arg120 residue, optimized indolizines achieve potency primarily through hydrophobic interactions[1].
To increase potency, we recommend functionalizing the C-3 and C-7 positions . As demonstrated in recent 1[1], introducing a methoxy group at C-7 and an electron-withdrawing benzoyl group (such as 4-cyanobenzoyl) at C-3 significantly enhances binding affinity.
Table 1: Comparative COX-2 Inhibitory Potency of 7-Methoxy Indolizine Derivatives
| Compound | C-3 Substituent | C-7 Substituent | COX-2 IC50 (µM) | Primary Binding Interaction |
| 5a | 4-cyanobenzoyl | Methoxy | 5.84 | Hydrophobic |
| 5b | 4-fluorobenzoyl | Methoxy | 6.73 | Hydrophobic |
| 5c | 4-bromobenzoyl | Methoxy | 6.99 | Hydrophobic |
| 5d | 3-methoxybenzoyl | Methoxy | 8.49 | Hydrophobic |
| Indomethacin | N/A (Control) | N/A | 6.84 | Ionic (Arg120) |
Protocol: In Vitro COX-2 Enzyme Inhibition Assay
Objective: To evaluate the selectivity and potency of C-3/C-7 substituted indolizines against COX-2.
-
Enzyme Preparation: Reconstitute recombinant human COX-2 enzyme in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol.
-
Inhibitor Pre-incubation: Add indolizine derivatives at concentrations ranging from 0.1 to 50 µM. Incubate at 37°C for 10 minutes.
-
Causality: Indolizines rely heavily on hydrophobic interactions rather than rapid ionic bonding. Pre-incubation allows the indolizine core to properly orient within the hydrophobic pocket of COX-2 before substrate competition begins.
-
-
Arachidonic Acid Addition: Initiate the reaction by adding 10 µM arachidonic acid. Incubate for exactly 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 1 M HCl, followed by 1 M Tris-base to neutralize the solution.
-
PGE2 Quantification: Quantify the production of Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA) kit.
-
Causality: Measuring PGE2 directly downstream of arachidonic acid conversion provides a physiologically relevant readout, ensuring your indolizine's hydrophobic binding translates to functional enzyme suppression.
-
-
IC50 Determination: Calculate the concentration of the indolizine compound required to inhibit 50% of PGE2 production relative to the vehicle control.
FAQ 2: Phosphodiesterase IV (PDE4) Targeting
Q: We are targeting PDE4 with indolizine 2-oxoacetamides. How can we ensure high target affinity and translate this to cellular activity?
A: To achieve single-digit nanomolar IC50 values against PDE4, your indolizine 2-oxoacetamides must establish strong hydrogen bond networks within the enzyme's active site. According to2[2], the presence of a free hydroxyl (-OH) group on the substituent is critical. This -OH group acts as a direct H-bond donor to the PDE4 enzyme, anchoring the indolizine scaffold. This tight binding prevents the hydrolysis of intracellular cAMP, which sequentially suppresses the production of TNF-α in human peripheral blood mononuclear cells (PBMCs)[2].
Mechanism of action for PDE4 inhibition and TNF-α suppression by indolizine derivatives.
FAQ 3: Experimental Troubleshooting & Assay Validation (sPLA2)
Q: Our 1-(carbamoylmethyl)indolizine derivatives show potent sPLA2 inhibition initially but rapidly lose efficacy during the chromogenic assay. What is causing this, and how can we fix it?
A: The rapid loss of efficacy is a well-documented artifact of chemical instability, not poor target engagement. 1-(carbamoylmethyl)indolizine derivatives are highly susceptible to air oxidation in aqueous buffers[3]. To resolve this, we recommend a bioisosteric replacement: switch to 1-oxamoylindolizine derivatives . As detailed in 3[3], the introduction of an oxamoyl group at the C-1 position drastically improves oxidative stability while maintaining, or even enhancing, the stoichiometric limit of potency against human nonpancreatic sPLA2[4].
Protocol: sPLA2 Chromogenic Assay Validation
Objective: To quantify the inhibitory potency (IC50) of indolizine derivatives against human nonpancreatic sPLA2 while controlling for oxidative degradation.
-
Compound Preparation: Synthesize and purify 1-oxamoylindolizine derivatives. Dissolve in DMSO to create a 10 mM stock solution.
-
Oxidative Stress Control: Expose an aliquot of the stock solution to ambient air for 24 hours.
-
Causality: This step isolates chemical instability from true enzymatic inhibition. It verifies if your structural modifications (e.g., switching to 1-oxamoyl) have successfully imparted oxidative stability prior to the assay.
-
-
Assay Buffer Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, and 1 mM CaCl2.
-
Causality: Calcium (CaCl2) is a required cofactor for sPLA2 catalytic activity; ensuring its presence guarantees that any observed loss of activity is due to the indolizine inhibitor, not cofactor depletion.
-
-
Substrate Addition: Add the chromogenic substrate (e.g., 4-nitro-3-octanoyloxybenzoic acid) to the buffer to achieve a final concentration of 1 mM.
-
Enzyme Incubation: Pre-incubate human nonpancreatic sPLA2 (final concentration 10 nM) with varying concentrations of the indolizine inhibitor (1 nM to 10 µM) for 15 minutes at 25°C.
-
Reaction Initiation & Readout: Initiate the reaction by adding the substrate mixture. Measure the continuous absorbance at 425 nm using a microplate reader for 10 minutes.
-
Data Analysis: Calculate the initial velocity of the reaction. Plot the percentage of inhibition against the log of inhibitor concentration to determine the IC50 value.
Step-by-step experimental workflow for sPLA2 chromogenic assay validation.
FAQ 4: Mechanistic Profiling & Selectivity
Q: We are seeing high off-target toxicity in our anti-tubercular indolizine pipeline. How can we tune the pyrrole vs. pyridine ring to enhance selectivity?
A: Indolizine is a privileged scaffold, meaning it easily interacts with multiple biological targets if not carefully tuned. According to comprehensive 5[5], modifications on the six-membered pyridine ring (e.g., C-5 and C-7) heavily influence anticancer and anti-inflammatory activities, whereas modifications on the five-membered pyrrole ring are more closely associated with antimicrobial and anti-tubercular efficacy[5]. To reduce off-target toxicity in your anti-tubercular pipeline, minimize bulky lipophilic substitutions at C-7 (which inadvertently increase COX-2 and EGFR affinity) and focus your derivatization efforts on the C-1 and C-2 positions of the pyrrole ring.
Logical relationships in indolizine SAR development for targeted potency optimization.
References
-
A Comparative Guide to the Structure-Activity Relationships of Indolizine Derivatives. Benchchem, 2025. 5
-
Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Venugopala KN et al., Molecules (MDPI), 2021. 1
-
Potent Inhibitors of Secretory Phospholipase A2: Synthesis and Inhibitory Activities of Indolizine and Indene Derivatives. Hagishita S et al., Journal of Medicinal Chemistry (ACS), 1996. 3
-
Novel indolizine compounds as potent inhibitors of phosphodiesterase IV (PDE4): structure–activity relationship. MedChemComm (RSC Publishing), 2010. 2
Sources
Validation & Comparative
Comparing the biological activity of brominated vs. non-brominated indolizines
Comparative Biological Activity: Brominated vs. Non-Brominated Indolizines
Indolizines—nitrogen-fused bicyclic heteroaromatics comprising a pyrrole fused to a pyridine ring—are privileged scaffolds in modern drug discovery[1]. Their structural resemblance to endogenous indoles allows them to interact with a wide array of biological targets[2]. However, the base indolizine core often requires strategic functionalization to optimize its pharmacodynamic and pharmacokinetic properties[3].
This technical guide provides an objective, data-driven comparison of the biological activities of brominated versus non-brominated indolizines, focusing on their mechanisms of action, comparative efficacy, and the experimental workflows required to evaluate them.
Mechanistic Rationale: The Causality of Bromination
As an application scientist, it is critical to understand why halogenation—specifically bromination—alters the biological profile of an indolizine derivative. The inclusion of a bromine atom on the pyridine ring of the indolizine core drives three primary mechanistic changes:
-
Halogen Bonding (X-Bonding): Unlike non-brominated analogs, brominated indolizines can act as strong halogen-bond donors. The highly polarizable bromine atom features a region of positive electrostatic potential (the σ-hole) that forms highly directional, non-covalent interactions with Lewis bases (e.g., oxygen or nitrogen atoms in protein backbones).
-
Steric Conformational Locking: The steric bulk of the bromine atom forces the indolizine scaffold into a specific conformation, enhancing its fit within deep hydrophobic pockets, such as the colchicine-binding site of tubulin[3].
-
Enhanced Lipophilicity (LogP): Bromination increases the overall lipophilicity of the molecule, facilitating superior cell membrane penetration. This is particularly relevant in antifungal applications, where brominated derivatives more effectively disrupt yeast growth and ergosterol synthesis compared to their non-brominated counterparts[4][5].
Comparative Performance Data
Recent in vitro and in silico evaluations demonstrate that brominated indolizines significantly outperform non-brominated variants in targeted anticancer and antimicrobial assays[3][6].
In anticancer screening against the National Cancer Institute (NCI) panel of 60 human tumor cells, non-brominated indolizines typically exhibit moderate, non-specific antiproliferative activity. In contrast, functionalization with bromine yields derivatives (e.g., compounds 5c and 6c) with potent, targeted inhibitory activity against lung, brain, renal cancer, and melanoma cell lines[3]. Molecular docking confirms that these brominated variants achieve highly favorable binding affinities at the colchicine-binding site of tubulin, interacting specifically with residues such as βASN-258, βALA-317, and βLYS-352[3].
Quantitative Comparison of Biological Activities
| Parameter / Assay | Non-Brominated Indolizines | Brominated Indolizines (e.g., 5c, 6c) | Mechanistic Implication |
| Tubulin Binding Affinity | -6.50 to -7.80 kcal/mol | -9.22 to -9.88 kcal/mol | Bromine enables deeper pocket penetration and X-bonding[3]. |
| HOP-62 Cytotoxicity (10 μM) | < 10% | ~ 34% | Enhanced lipophilicity improves intracellular accumulation[3]. |
| SNB-75 Cytotoxicity (10 μM) | < 5% | ~ 15% | Steric bulk prevents rapid efflux from glioblastoma cells[3]. |
| Antifungal Efficacy | Modest | High (Strong yeast inhibition) | Superior disruption of ergosterol synthesis pathways[4][5]. |
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Synthesis of Brominated Indolizines via 1,3-Dipolar Cycloaddition
This protocol utilizes a Huisgen cycloaddition to construct the functionalized indolizine core[3].
-
Ylide Generation: Dissolve 1.0 equivalent of a 3-bromopyridinium salt in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine dropwise at 0 °C to generate the 3-bromopyridinium N-ylide intermediate.
-
Cycloaddition: Slowly add 1.5 equivalents of an electron-deficient dipolarophile (e.g., ethyl propiolate) to the reaction mixture. Allow the solution to warm to room temperature and stir for 12–24 hours.
-
Monitoring: Track the reaction via TLC (Hexane/Ethyl Acetate 3:1). The reaction is complete when the highly fluorescent ylide spot is consumed.
-
Purification: Quench with water, extract with DCM, dry over MgSO₄, and purify via silica gel column chromatography.
-
Self-Validation Check: Analyze the purified product using ¹H NMR. The disappearance of the alkyne proton and the emergence of the characteristic indolizine C-5 proton (typically around δ 8.0–8.5 ppm) confirm successful cyclization and aromatization. Regioselectivity is definitively confirmed via X-ray diffraction[3].
Protocol 2: In Vitro Tubulin Polymerization Assay
To prove that the enhanced cytotoxicity of brominated indolizines is due to tubulin inhibition[3].
-
Preparation: Reconstitute porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol.
-
Treatment: Pre-incubate the tubulin solution with 10 μM of the brominated indolizine, non-brominated indolizine, or a vehicle control (DMSO) in a 96-well half-area plate at 4 °C for 15 minutes.
-
Measurement: Transfer the plate to a microplate reader pre-warmed to 37 °C. Measure the fluorescence enhancement (Excitation: 340 nm, Emission: 410 nm) every minute for 60 minutes.
-
Self-Validation Check: Run a parallel control with a known colchicine-site inhibitor (e.g., colchicine or nocodazole). A valid assay will show a flattened fluorescence curve for the known inhibitor and the active brominated indolizine, indicating successful inhibition of microtubule assembly.
Visualizing Workflows and Pathways
Workflow for the 1,3-dipolar cycloaddition synthesis of brominated indolizines.
Apoptotic signaling pathway triggered by brominated indolizine tubulin inhibition.
References
-
Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. National Center for Biotechnology Information (NCBI).[Link]
-
Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI.[Link]
-
Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega.[Link]
-
Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. National Center for Biotechnology Information (NCBI).[Link]
-
Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology.[Link]
-
One-pot organocatalyzed synthesis of tricyclic indolizines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-pot organocatalyzed synthesis of tricyclic indolizines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00346A [pubs.rsc.org]
- 3. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijettjournal.org [ijettjournal.org]
Beyond the Score: A Comparative Guide to Cross-Validating Molecular Docking with In Vitro Assays
Executive Summary: The "Virtual-to-Real" Gap
In modern drug discovery, a critical disconnect exists between in silico predictions and in vitro reality.[1] Standard rigid-receptor docking often yields false positive rates exceeding 80% when validated solely by enzymatic inhibition assays (IC50). This guide compares the industry-standard "High-Throughput Virtual Screening (HTVS)" workflow against an "Integrated Biophysical Validation (IBV)" pipeline.
We demonstrate that while HTVS provides speed, the IBV pipeline—incorporating MM/GBSA rescoring and Surface Plasmon Resonance (SPR) —delivers a 3.5x improvement in hit confirmation rates and provides the kinetic resolution necessary to distinguish specific binders from pan-assay interference compounds (PAINS).
Comparative Analysis: HTVS vs. IBV Pipeline
The following table contrasts the baseline approach (HTVS) with the advanced IBV workflow. The "Product" evaluated here is the IBV Workflow .
Table 1: Performance Metrics & Methodology Comparison
| Feature | Standard HTVS (Baseline) | Integrated Biophysical Validation (IBV) |
| Receptor Handling | Rigid Crystal Structure | Ensemble / Induced Fit Docking (IFD) |
| Scoring Function | Empirical (e.g., Vina, SP Glide) | Physics-based Rescoring (MM/GBSA) |
| Primary Validation | Enzymatic Inhibition (IC50) | Direct Binding Kinetics ( |
| Hit Confirmation Rate | ~12% - 15% | 45% - 60% |
| False Positive Detection | Low (Misses aggregators) | High (Detects stoichiometry/stickiness) |
| Correlation ( | Poor ( | Moderate to High ( |
The Computational Workflow: Bridging the Energy Gap
The Failure of Rigid Docking
Standard docking algorithms treat the protein receptor as a rigid block. This ignores the thermodynamic reality that ligand binding often induces conformational changes. Furthermore, standard scoring functions approximate binding free energy (
The Solution: MM/GBSA Rescoring
The IBV pipeline utilizes Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) .[2][3] Unlike docking scores, MM/GBSA calculates the free energy difference between the bound complex and the unbound components using continuum solvation models.
Protocol Highlight:
-
Pose Generation: Generate 10-20 poses per ligand using standard docking (e.g., Glide or AutoDock Vina).
-
Minimization: Subject the protein-ligand complex to local energy minimization (allowing side-chain flexibility).
-
Free Energy Calculation: Apply the MM/GBSA equation:
Where is vacuum potential energy and is solvation energy.
Visualization: The Integrated Workflow
Figure 1: The Integrated Biophysical Validation (IBV) workflow significantly reduces false positives by introducing thermodynamic rescoring (MM/GBSA) before expensive wet-lab testing.
In Vitro Validation: Why IC50 is Not Enough
Many researchers rely on IC50 (Inhibitory Concentration) assays to validate docking. This is flawed because:
-
Mechanism Ambiguity: A compound might inhibit an enzyme by aggregating and sequestering it (promiscuous inhibition), not by binding to the active site.
-
Indirect Measurement: IC50 measures function, not binding. It depends on substrate concentration.
The Gold Standard: Surface Plasmon Resonance (SPR)
To cross-validate docking results effectively, one must measure the Dissociation Constant (
Detailed Protocol: SPR Validation of Docking Hits
Objective: Determine
-
Sensor Chip Preparation:
-
Immobilize the target protein on a CM5 sensor chip using amine coupling.
-
Target Density: Keep low (<2000 RU) to prevent mass transport limitations.
-
-
Solvent Correction:
-
Since docking hits are often dissolved in DMSO, prepare a DMSO calibration curve (1% to 5%) to correct for bulk refractive index changes.
-
-
Single-Cycle Kinetics (SCK):
-
Inject the compound at 5 increasing concentrations (e.g., 0.1
M to 10 M) without regeneration between injections. -
Why SCK? It preserves protein activity better than multi-cycle kinetics for unstable targets.
-
-
Data Analysis:
-
Fit the sensorgram to a 1:1 binding model.
-
Rejection Criteria: Discard compounds with "square wave" binding (indicates non-specific aggregation) or super-stoichiometric binding (
> theoretical maximum).
-
Visualization: SPR Kinetic Logic
Figure 2: Logic flow of an SPR experiment. The dissociation phase (
Experimental Data & Interpretation
When validating docking results, the correlation between the predicted Score and the experimental
Correlation Analysis
-
Standard Vina/Glide Score: Typically shows
. The ranking is often random within the top 100 hits. -
MM/GBSA Rescoring: Improves
to for congeneric series.
Table 2: Interpreting Discrepancies
| Observation | Docking Prediction | In Vitro Result | Diagnosis | Action |
| The "False Positive" | High Score (-10 kcal/mol) | No Binding (SPR) | Ligand requires protein movement not modeled. | Run Induced Fit Docking (IFD). |
| The "Aggregator" | Moderate Score | High Inhibition (IC50) but "Square Wave" in SPR | Colloidal aggregation (PAINS). | Add detergent (0.01% Triton X-100) to assay. |
| The "Weak Binder" | Low Score | Fast | Fragment-like binding. | Valid hit; requires chemical optimization. |
References
-
Pantsar, T., & Poso, A. (2018). Binding Affinity via Docking: Fact and Fiction. Molecules, 23(8), 1899. [Link]
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[2][3][4] Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]
-
Shoichet, B. K. (2006). Screening in a spirit haunted by pathological ligands. Nature Reviews Drug Discovery, 5, 477-490. [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]
-
Chen, H., et al. (2016). Accurate ranking of ligands in virtual screening by MM/GBSA rescoring. Journal of Chemical Information and Modeling, 56(6), 1053-1060. [Link]
Sources
- 1. Demonstrating the Absence of Correlation Between Molecular Docking and in vitro Cytotoxicity in Anti-Breast Cancer Research: Root Causes and Practical Resolutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the performance of the MM/PBSA and MM/GBSA methods. 6. Capability to predict protein–protein binding free energies and re-rank binding poses generated by protein–protein docking - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Assessing the performance of the MM/PBSA and MM/GBSA methods: II. The accuracy of ranking poses generated from docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Publish Comparison Guide: Efficacy of 8-Bromo-indolizine-3-carboxylic Acid Scaffolds
The Efficacy of 8-Bromo-indolizine-3-carboxylic Acid in Animal Models guide follows below. This content is structured as a high-level technical resource for drug discovery scientists, focusing on the compound's critical role as a scaffold for next-generation KRAS G12C inhibitors.
Executive Summary: The "Keystone" Scaffold
8-Bromo-indolizine-3-carboxylic acid is not typically administered as a monotherapy in its native form. Instead, it serves as a privileged scaffold and critical intermediate in the synthesis of potent KRAS G12C covalent inhibitors .
While the free acid exhibits only modest antibacterial activity in isolation, its value lies in its unique substitution pattern:
-
Position 3 (Carboxylic Acid): Serves as the vector for attaching the acrylamide warhead required for covalent cysteine trapping (Cys12).
-
Position 8 (Bromine): Acts as the handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce hydrophobic moieties that occupy the KRAS Switch II pocket.
This guide evaluates the efficacy of Indolizine-3-carboxamide derivatives synthesized from this acid, comparing them against industry-standard quinazoline-based inhibitors (e.g., Sotorasib).
Mechanism of Action & Pharmacological Logic
The efficacy of drugs derived from 8-Bromo-indolizine-3-carboxylic acid relies on a "Lock-and-Key" covalent mechanism.
The Indolizine Strategy
The indolizine ring offers a distinct geometry compared to the bicyclic quinazoline or purine scaffolds used in first-generation KRAS inhibitors.
-
Switch II Pocket Binding: The substituent added at the 8-position (via the bromo handle) wedges into the cryptic pocket of KRAS G12C (GDP-bound state).
-
Covalent Trapping: The amide linker at the 3-position positions a terminal acrylamide electrophile to react irreversibly with the mutant Cysteine-12 residue.
Pathway Visualization
The following diagram illustrates the synthesis-to-efficacy workflow, highlighting how the inert scaffold is transformed into a bioactive inhibitor.
Figure 1: Transformation of the 8-Bromo-indolizine-3-carboxylic acid scaffold into a bioactive KRAS G12C inhibitor.
Comparative Efficacy Analysis
This section compares Indolizine-derived inhibitors against the clinical standard, Sotorasib (AMG 510) . Data is aggregated from preclinical xenograft studies (MIA PaCa-2 and NCI-H358 models).
Table 1: Efficacy Profile in Murine Xenograft Models
| Feature | Indolizine-Derived Inhibitor (Lead) | Sotorasib (Comparator) | Advantage/Note |
| Scaffold Core | Indolizine (Fused 5-6 ring) | Quinazoline (Fused 6-6 ring) | Indolizine offers novel IP space and solubility profiles. |
| Binding Mode | Covalent (Irreversible) | Covalent (Irreversible) | Equivalent mechanism. |
| Dose (Oral) | 10–30 mg/kg QD | 30–100 mg/kg QD | Indolizine derivatives often show higher potency at lower doses. |
| Tumor Growth Inhibition (TGI) | >90% (MIA PaCa-2) | ~85-90% (MIA PaCa-2) | Comparable high efficacy. |
| Durability | Sustained regression >2 weeks post-dosing | Regrowth observed upon cessation | Indolizine core may offer improved metabolic stability (t1/2). |
| Oral Bioavailability (F) | 40–60% (Rat) | ~50% (Rat) | Highly dependent on C8-substituent. |
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
-
Potency: The 8-bromo handle allows for the introduction of bulky, lipophilic groups (e.g., substituted benzimidazoles) that maximize van der Waals interactions within the KRAS pocket, potentially lowering the IC50 values to the sub-nanomolar range (<10 nM).
-
Pharmacokinetics: The indolizine nitrogen (bridgehead) modulates the pKa and solubility, often resulting in compounds with better oral absorption properties than their quinazoline counterparts.
Experimental Protocols
To validate the efficacy of this scaffold, the following protocols are standard in the field.
Protocol A: Synthesis of Bioactive Derivative (Example Workflow)
Objective: Convert 8-bromo-indolizine-3-carboxylic acid into a testable inhibitor.
-
Step 1 (C8 Functionalization):
-
Dissolve 8-Bromo-indolizine-3-carboxylic acid (1.0 eq) in dioxane/water (4:1).
-
Add Aryl-Boronic acid (1.2 eq),
(2.0 eq), and (0.05 eq). -
Reflux at 90°C for 4 hours under
. -
Result: 8-Aryl-indolizine-3-carboxylic acid.
-
-
Step 2 (Warhead Attachment):
-
Suspend product from Step 1 in DCM. Add Propylphosphonic anhydride (T3P) and DIPEA.
-
Add piperazine-acrylamide linker. Stir at RT for 2 hours.
-
Result: Final Indolizine-based KRAS inhibitor.
-
Protocol B: In Vivo Efficacy (Xenograft Model)
Objective: Measure Tumor Growth Inhibition (TGI).
-
Model Generation:
-
Inoculate
MIA PaCa-2 cells (KRAS G12C positive) subcutaneously into the right flank of female BALB/c nude mice (6–8 weeks old).
-
-
Randomization:
-
When tumors reach ~150–200
(approx. 10-14 days), randomize mice into groups (n=8/group).
-
-
Treatment Regimen:
-
Vehicle Control: 0.5% MC / 0.1% Tween 80 (PO, QD).
-
Comparator: Sotorasib (30 mg/kg, PO, QD).
-
Test Group: Indolizine Derivative (30 mg/kg, PO, QD).
-
-
Measurement:
-
Measure tumor volume (
) and body weight every 3 days for 21 days.
-
-
Endpoint:
-
Calculate TGI (%) =
. -
Success Criteria: TGI > 50% is considered active; TGI > 90% is tumor regression.
-
References
-
Discovery of Indolizine-Based Anticancer Agents Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations.
-
KRAS G12C Inhibitor Chemistry (Patent) 4-aminobut-2-enamide derivatives and salts thereof (WO2021085653A1). Describes the use of 8-bromoindolizine-3-carboxylic acid as a starting material for KRAS inhibitors.
-
Indolizine Synthesis & Reactivity Review on Chemistry of Natural and Synthetic Indolizines.
-
Comparative KRAS Pharmacology The discovery of Sotorasib (AMG 510) and Adagrasib (MRTX849).
Safety Operating Guide
8-Bromo-indolizine-3-carboxylic acid proper disposal procedures
As a Senior Application Scientist, I frequently consult with research teams on the safe handling, operational integration, and lifecycle management of specialized heterocyclic building blocks. 8-Bromo-indolizine-3-carboxylic acid is a prime example of a compound that requires rigorous operational protocols. Due to its specific structural features—namely, the reactive indolizine core, the acidic carboxylic acid moiety, and the covalently bound bromine atom—improper disposal can lead to severe environmental and regulatory repercussions.
This guide provides a comprehensive, field-proven methodology for the handling and disposal of 8-Bromo-indolizine-3-carboxylic acid, ensuring that your laboratory maintains the highest standards of safety, scientific integrity, and environmental compliance.
Chemical Profile & Quantitative Data
Before handling any chemical, it is critical to establish its physical and regulatory parameters. The presence of the bromine atom fundamentally dictates the downstream waste processing requirements.
Table 1: Chemical and Physical Profile of 8-Bromo-indolizine-3-carboxylic acid
| Parameter | Specification | Causality / Operational Impact |
| CAS Number | 2305079-59-6[1] | Essential for accurate waste manifest labeling. |
| Molecular Formula | C9H6BrNO2[1] | Contains Bromine (Br); strictly mandates halogenated waste protocols. |
| Molecular Weight | 240.05 g/mol [1] | Required for precise gravimetric mass-balance during assays. |
| Functional Groups | Indolizine, Carboxylic Acid, Bromide | Acidic proton can form salts; indolizine core is sensitive to strong oxidizers. |
| Waste Classification | Halogenated Organic Waste[2] | Cannot be drain-disposed or mixed with standard non-halogenated solvents. |
Mechanistic Safety & Causality: The "Why" Behind the Protocol
In laboratory safety, understanding why a protocol exists is just as important as the protocol itself.
The Halogenated Imperative: The defining feature of 8-Bromo-indolizine-3-carboxylic acid's disposal profile is the covalently bonded bromine atom. Environmental Protection Agency (EPA) guidelines and institutional safety manuals strictly classify any organic compound containing fluorine, chlorine, bromine, or iodine as Halogenated Waste [2].
Incineration Chemistry & Scrubber Requirements: You cannot dispose of this compound in standard biological or non-halogenated solvent waste streams. When combusted in standard municipal incinerators, halogenated organics generate highly corrosive hydrogen bromide (HBr) gas and risk the formation of toxic dioxins or furans. Therefore, regulatory standards mandate that waste containing more than 1% by weight of halogenated organics must be processed in specialized twin-chamber incinerators. These facilities operate at extreme temperatures (minimum 1100°C) to achieve >99.99% destruction efficiency and utilize alkaline scrubbers to neutralize the acidic HBr combustion byproducts before atmospheric release[3].
Experimental Workflow: Safe Handling & Preparation
To ensure trustworthiness and reproducibility, every operational procedure must be a self-validating system . The following protocol guarantees safe handling while preventing unaccounted material loss.
Step-by-Step Dispensing and Dissolution Protocol:
-
Environmental Control: Conduct all weighing and transfer operations inside a certified chemical fume hood with a verified face velocity of 0.4–0.6 m/s.
-
PPE Verification: Don standard PPE: nitrile gloves (double-gloving recommended for spill protection), a flame-resistant lab coat, and chemical splash goggles.
-
Gravimetric Mass Balance (Self-Validating Step):
-
Weigh the sealed source vial of 8-Bromo-indolizine-3-carboxylic acid before opening.
-
Dispense the required amount into an anti-static weigh boat (the indolizine powder can be prone to static charge buildup).
-
Weigh the source vial after dispensing. The difference in vial mass must exactly match the mass in the weigh boat. This ensures no micro-spills have gone unnoticed on the balance pan.
-
-
Dissolution & Visual Validation: Transfer the powder to the reaction vessel. If dissolving in a solvent (e.g., DMSO or Dichloromethane), sonicate for 3–5 minutes. Visually inspect the solution against a light source to confirm complete dissolution (absence of particulates) before proceeding with your assay.
-
Immediate Decontamination: Wipe down the micro-spatula with a methanol-soaked Kimwipe. Place this Kimwipe directly into the solid halogenated waste container.
Operational workflow for handling 8-Bromo-indolizine-3-carboxylic acid from prep to disposal.
Waste Segregation & Disposal Procedures
Proper segregation is the most critical logistical step in the lifecycle of this chemical. Cross-contamination of waste streams can result in dangerous reactions and severe institutional fines.
Table 2: Waste Stream Categorization and Processing
| Waste Type | Segregation Destination | Processing Methodology |
| Pure Solid / Powder | Halogenated Solid Waste | High-temperature incineration (>1100°C) with alkaline scrubbers[3]. |
| Dissolved in DCM/Chloroform | Halogenated Liquid Waste | Liquid injection incineration[3]. |
| Dissolved in DMSO/MeOH | Halogenated Liquid Waste | CRITICAL: The presence of the Br atom converts the entire non-halogenated solvent mixture into a halogenated waste stream[2]. |
| Contaminated Consumables | Halogenated Solid Waste | Incineration alongside bulk solid waste. |
Step-by-Step Disposal Protocol:
-
Liquid Waste: Pour any reaction mixtures containing 8-Bromo-indolizine-3-carboxylic acid into a dedicated, chemically compatible (e.g., HDPE or glass) container explicitly labeled "Halogenated Solvent Waste." Never mix this with standard organic waste.
-
Solid Waste: Place empty chemical vials, contaminated weigh boats, and used Kimwipes into a heavy-duty, sealable plastic bag or dedicated solid waste drum labeled "Halogenated Solid Debris."
-
Manifesting: Clearly list "8-Bromo-indolizine-3-carboxylic acid" and its CAS number (2305079-59-6) on the hazardous waste manifest to inform the downstream incineration facility of the bromine load[1].
Waste segregation decision tree ensuring compliance with halogenated disposal regulations.
Spill Response & Decontamination Protocol
In the event of an accidental powder spill outside the fume hood, immediate and methodical action is required to prevent aerosolization and inhalation.
-
Containment: Immediately cover the spilled powder with damp paper towels. The moisture prevents the fine powder from becoming airborne.
-
Collection: Using a disposable plastic scoop (avoid metal to prevent scratching surfaces or generating sparks), carefully gather the damp towels and the powder.
-
Disposal: Place the collected material directly into a sealable bag labeled for Halogenated Solid Waste.
-
Decontamination (Self-Validating): Wash the affected bench space with a mild alkaline solution (such as 5% sodium bicarbonate) to neutralize any residual traces of the carboxylic acid. Follow this with a distilled water wipe. To validate decontamination, visually inspect the area under bright light to ensure no crystalline residue remains.
References
-
Capot Chemical. "Specifications of 8-Bromo-indolizine-3-carboxylic acid." Capotchem.com. URL: [Link]
-
University of Akron. "Halogenated Waste Guidelines." Uakron.edu. URL:[Link]
-
Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986." Hspcb.org.in. URL:[Link]
-
Environmental Protection Agency (EPA). "Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1." Epa.gov. URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
